molecular formula C11H12N2 B1466817 1-(2-Ethylphenyl)-1H-pyrazole CAS No. 1424939-69-4

1-(2-Ethylphenyl)-1H-pyrazole

Cat. No.: B1466817
CAS No.: 1424939-69-4
M. Wt: 172.23 g/mol
InChI Key: JQUCMAASWIRGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-10-6-3-4-7-11(10)13-9-5-8-12-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUCMAASWIRGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2-Ethylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-ethylphenyl)-1H-pyrazole presents a classic challenge in organic synthesis: the installation of a heteroaromatic ring onto a sterically hindered ortho-substituted benzene.[1] This scaffold is a critical structural motif in agrochemical fungicides and a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Etodolac.[1]

This technical guide evaluates two distinct synthetic architectures:

  • The Linear Cyclocondensation Route (Paal-Knorr/Knorr Type): Ideal for multi-kilogram scale-up, utilizing the commercially relevant 2-ethylphenylhydrazine.[1]

  • The Convergent Cross-Coupling Route (Modified Ullmann): A transition-metal-catalyzed approach best suiting medicinal chemistry campaigns requiring late-stage functionalization.[1]

Part 1: Retrosynthetic Analysis

The strategic disconnection of the C–N bond reveals the two primary logical pathways. The steric bulk of the ethyl group at the ortho position of the phenyl ring is the governing factor in selecting the appropriate methodology.

Retrosynthesis Target This compound Disc1 C-N Disconnection (Cross-Coupling) Target->Disc1 Path A Disc2 Cyclocondensation (Linear Synthesis) Target->Disc2 Path B Py 1H-Pyrazole Disc1->Py ArX 1-Halo-2-ethylbenzene (X = I, Br) Disc1->ArX Hydrazine 2-Ethylphenylhydrazine (HCl Salt) Disc2->Hydrazine Dielec 1,1,3,3-Tetramethoxypropane (Malonaldehyde eq.) Disc2->Dielec

Figure 1: Retrosynthetic tree illustrating the convergent (Path A) and linear (Path B) strategies.[1]

Part 2: Pathway A — Modified Ullmann Coupling (Convergent)[1]

This pathway is preferred for laboratory-scale synthesis (mg to g scale) or when the hydrazine precursor is not readily available.[1] While classical nucleophilic aromatic substitution (


) fails due to the electron-rich nature of the aryl ring and lack of activating groups, Copper(I)-catalyzed 

-arylation is highly effective.[1]
Mechanistic Insight

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Cu(I) species, followed by ligand exchange with the pyrazole, and finally reductive elimination to form the C–N bond. The use of a bidentate ligand is critical to stabilize the copper intermediate and prevent catalyst aggregation, especially given the steric hindrance of the ortho-ethyl group [1].

Protocol: Copper-Catalyzed N-Arylation[1][2][3][4]

Reagents:

  • 1H-Pyrazole (1.2 equiv)[1]

  • 1-Iodo-2-ethylbenzene (1.0 equiv)[1]

  • Catalyst: CuI (5-10 mol%)[1]

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) OR 1,10-Phenanthroline.[1]

  • Base:

    
     or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: Toluene or Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Inerting: Charge a dried Schlenk tube with CuI, Base, and 1H-Pyrazole. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Addition: Add the aryl iodide, ligand, and solvent via syringe under Argon counterflow.

  • Thermal Activation: Seal the vessel and heat to 110°C for 12–24 hours. The elevated temperature is necessary to overcome the energy barrier imposed by the ortho-ethyl substituent.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.[1]

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Oxygen exclusion is paramount. Cu(I) easily oxidizes to inactive Cu(II) species in the presence of air, stalling the catalytic cycle.

Part 3: Pathway B — Cyclocondensation (Linear/Scale-Up)[1]

For multi-gram to kilogram synthesis, the linear route is superior due to lower raw material costs and the avoidance of heavy metal scavengers in the final purification. This method relies on the "Knorr Pyrazole Synthesis" logic [2].[2][3][4]

Phase 1: Synthesis of 2-Ethylphenylhydrazine Hydrochloride

Since the hydrazine is unstable as a free base, it is synthesized and stored as the hydrochloride salt.

Reaction Flow:

  • Diazotization: 2-Ethylaniline is treated with

    
     and HCl at 0°C to form the diazonium salt.[1]
    
  • Reduction: The diazonium species is reduced in situ using

    
     (Stannous Chloride) or 
    
    
    
    (Sodium Sulfite).[1]
  • Isolation: The hydrazine hydrochloride precipitates upon addition of concentrated HCl [3].[1]

Phase 2: Cyclization with Malonaldehyde Equivalent

To obtain the unsubstituted pyrazole ring, 1,1,3,3-tetramethoxypropane (TMP) is used as a masked form of malonaldehyde.

Protocol:

  • Hydrolysis: In a reaction vessel, dissolve TMP (1.1 equiv) in Ethanol/Water (10:1). Add catalytic HCl and stir for 30 mins to generate malonaldehyde in situ.

  • Condensation: Add 2-Ethylphenylhydrazine HCl (1.0 equiv).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

  • Workup:

    • Remove ethanol under reduced pressure.

    • Basify the residue with NaOH (aq) to pH 9–10 (liberating the free base pyrazole).[1]

    • Extract with Dichloromethane (DCM).[1]

  • Purification: Distillation under reduced pressure is preferred for high purity, or recrystallization if the product solidifies (melting point approx 38-40°C, though often an oil).

Cyclocondensation Start 2-Ethylphenylhydrazine (Nucleophile) Inter Hydrazone Intermediate Start->Inter + H+ TMP 1,1,3,3-Tetramethoxypropane (Electrophile) TMP->Inter Hydrolysis Cyclic 5-OH-Pyrazoline Inter->Cyclic - H2O Final This compound Cyclic->Final Aromatization (- H2O)

Figure 2: Mechanism of the acid-catalyzed cyclocondensation (Knorr type).

Part 4: Comparative Analysis & Optimization

The choice of pathway depends heavily on the project stage.

FeaturePathway A: Cu-Catalyzed CouplingPathway B: Cyclocondensation
Scalability Low to Medium (Catalyst cost, waste)High (Industrial standard)
Atom Economy Moderate (Loss of halogen)High (Loss of water/methanol)
Reaction Time 12–24 Hours3–6 Hours
Purification Chromatography requiredDistillation / Crystallization
Key Risk Incomplete conversion (steric hindrance)Hydrazine toxicity/stability
Cost High (Pd/Cu ligands, Aryl Iodide)Low (Aniline precursor)
Troubleshooting the "Ortho-Effect"

In Pathway A, the ethyl group at the 2-position creates significant steric bulk.

  • Problem: Low yield (<40%).

  • Solution: Switch from CuI to CuTc (Copper(I) thiophene-2-carboxylate) . This catalyst is often superior for sterically demanding Ullmann couplings.[1] Alternatively, increase the ligand loading to 30 mol%.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[5] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][6][5][7] The Journal of Organic Chemistry, 69(17), 5578–5587.

  • Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin.[1][2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2] [1]

  • Elam Pharma. (n.d.).[1] 2-Ethyl Phenyl Hydrazine Hydrochloride Synthesis (Industrial Process for Etodolac Intermediate).

  • Maiti, D., & Buchwald, S. L. (2010).[8] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[8] [1]

Sources

Technical Guide: Solubility & Stability Profiling of 1-(2-Ethylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and stability profile of 1-(2-Ethylphenyl)-1H-pyrazole , a specific N-aryl pyrazole derivative. This guide is designed for researchers and process chemists requiring actionable data for formulation, synthesis, and handling.

Executive Summary

This compound is a lipophilic heterocyclic building block characterized by a pyrazole ring N-linked to an ortho-ethyl substituted benzene ring. Unlike its parent compound (1-phenylpyrazole), the ortho-ethyl group introduces significant steric bulk and lipophilicity, altering its crystal packing and solubility profile.

  • Primary Application: Intermediate in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical scaffolds (p38 MAP kinase inhibitors).

  • Critical Attribute: The molecule exhibits high thermal stability but low aqueous solubility, necessitating the use of co-solvents or lipid-based delivery systems in biological assays.

Physicochemical Profile

Understanding the fundamental properties is the first step in predicting behavior in solution.

PropertyValue / PredictionTechnical Insight
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol Small molecule, favorable for membrane permeability.
Physical State Viscous Oil / Low-Melting SolidThe ortho-ethyl substituent disrupts π-π stacking efficiency compared to para-isomers, likely lowering the melting point relative to 1-(4-ethylphenyl)pyrazole.
Predicted LogP 3.2 – 3.6Highly lipophilic. Significant partitioning into organic phases.
pKa (Conj. Acid) ~2.0 – 2.5The pyrazole N2 nitrogen is weakly basic. It will not protonate at physiological pH (7.4) but will form salts with strong mineral acids (HCl).
H-Bond Donors 0Lacks acidic protons (N1 is substituted).
H-Bond Acceptors 1The pyridinic nitrogen (N2) can accept H-bonds.

Solubility Analysis

Solvent Compatibility

The molecule follows a "like dissolves like" profile typical of N-aryl pyrazoles.

  • High Solubility (>100 mg/mL):

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

    • Alcohols: Methanol, Ethanol (Solubility decreases as water content increases).

  • Moderate Solubility (10–50 mg/mL):

    • Acetonitrile, Acetone.

  • Low Solubility (<1 mg/mL):

    • Aqueous: Water, Phosphate Buffered Saline (PBS).

    • Aliphatic Hydrocarbons: Hexane, Cyclohexane (Solubility is temperature-dependent).

Solubility Screening Protocol

Since batch-specific purity affects saturation points, use this self-validating protocol to determine exact solubility for your specific lot.

Workflow:

  • Preparation: Weigh 10 mg of analyte into a 4 mL vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity. If undissolved after 1 mL (10 mg/mL), heat to 40°C.

  • Quantification: If precise values are needed, filter the saturated supernatant and analyze via HPLC-UV (254 nm).

Visualization: Solubility Decision Tree

The following diagram outlines the logic for selecting a solvent system for this molecule.

SolubilityWorkflow Start Start: this compound Target Define Target Concentration Start->Target HighConc > 50 mM (Stock Solution) Target->HighConc LowConc < 1 mM (Assay/Screening) Target->LowConc DMSO Use DMSO or DMF (Store at -20°C) HighConc->DMSO Long-term Storage Organic Use DCM or Methanol (Evaporation Risk) HighConc->Organic Synthesis/Transfer Aqueous Aqueous Buffer? LowConc->Aqueous CoSolvent Requires Co-solvent (e.g., 1% DMSO) Aqueous->CoSolvent Yes (Bioassay) Direct Direct Dissolution (Not Recommended) Aqueous->Direct No (Solubility Limit) Stable Dispersion Stable Dispersion CoSolvent->Stable Dispersion Precipitation Risk Precipitation Risk Direct->Precipitation Risk

Caption: Decision matrix for solvent selection based on concentration requirements and assay type.

Stability Assessment

Thermal Stability

The pyrazole ring confers exceptional thermal stability due to its aromatic character.

  • Melting/Boiling: The compound is stable up to its boiling point (likely >250°C at 760 mmHg).

  • Handling: Can be heated to reflux in high-boiling solvents (e.g., Toluene, Xylene) without degradation.

  • Storage: Stable at room temperature. No refrigeration required for the solid/neat oil, though -20°C is recommended for DMSO stock solutions to prevent hygroscopic water absorption.

Hydrolytic Stability
  • Acid/Base Resistance: The N-C bond connecting the pyrazole and phenyl ring is robust. It resists hydrolysis in 1M HCl and 1M NaOH at ambient temperatures.

  • Risk Factor: Extreme acidic conditions (conc. H₂SO₄, >100°C) may induce sulfonation of the phenyl ring rather than cleavage.

Oxidative Stability (Critical Control Point)

While the aromatic rings are stable, the ethyl group at the ortho position is the "soft spot" of the molecule.

  • Mechanism: Benzylic oxidation.

  • Condition: Prolonged exposure to air under UV light or in the presence of radical initiators can oxidize the ethyl group to an acetyl (ketone) or carboxylic acid derivative.

  • Mitigation: Store under inert atmosphere (Nitrogen/Argon) if keeping for >6 months.

Forced Degradation Protocol

To validate the stability of your specific batch, perform this stress test.

Stress ConditionProcedureExpected Result
Acid Hydrolysis 0.1 N HCl, 60°C, 24h< 2% Degradation
Base Hydrolysis 0.1 N NaOH, 60°C, 24h< 2% Degradation
Oxidation 3% H₂O₂, RT, 4hPotential Degradation (Monitor for benzylic oxidation products)
Thermal 80°C (Neat), 48h< 1% Degradation
Photolysis UV Light (ICH Q1B), 24hPotential Degradation (Protect from light)
Visualization: Stability Testing Pathway

StabilityPath Sample Sample: this compound Stress Apply Stress Conditions Sample->Stress Acid Acid/Base (Hydrolysis) Stress->Acid Oxid Peroxide (Oxidation) Stress->Oxid Heat Thermal (80°C) Stress->Heat Result1 Stable (Recover >98%) Acid->Result1 Result2 Degradation (Benzylic Ketone) Oxid->Result2 Risk Area Heat->Result1

Caption: Workflow identifying the ethyl group oxidation as the primary stability risk.

Analytical Monitoring

For stability studies, use Reverse-Phase HPLC (RP-HPLC).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Note: The lipophilic nature requires a high percentage of organic solvent for elution.

  • Detection: UV at 254 nm (Aromatic π-π* transition).

References

  • PubChem. (n.d.).[1] this compound-4-carboxylic Acid (CID 82365496). National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1-Phenyl-1H-pyrazole properties. National Institute of Standards and Technology. Retrieved from [Link]

Sources

literature review of N-aryl pyrazole synthesis and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Strategies in N-Aryl Pyrazole Synthesis and Pharmacophore Profiling

Executive Summary: The Pharmacophore Imperative

The N-aryl pyrazole motif is a "privileged structure" in modern medicinal chemistry, serving as the core scaffold for blockbuster therapeutics like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist), as well as agrochemicals like Fipronil .

Its value lies in its physicochemical duality: the pyrazole ring acts as a robust hydrogen bond acceptor and a scaffold for pi-stacking interactions, while the N-aryl bond allows for fine-tuning of lipophilicity and metabolic stability. However, the synthesis of this moiety presents a critical dichotomy:

  • Classical Cyclocondensation (Knorr) is scalable but suffers from poor regioselectivity with unsymmetrical substrates.

  • Transition Metal Cross-Coupling (Buchwald-Hartwig/Chan-Lam) offers exquisite regiocontrol but introduces cost and trace metal scavenging challenges.

This guide provides a technical analysis of these pathways, offering validated protocols to overcome the "regioselectivity trap."

The Regioselectivity Challenge (Classical Synthesis)

The Knorr pyrazole synthesis involves the condensation of hydrazines with 1,3-dicarbonyls.[1] While kinetically efficient, it is thermodynamically ambiguous when using unsymmetrical 1,3-diketones.

  • The Mechanism: Acid-catalyzed attack of the hydrazine nitrogen on the most electrophilic carbonyl.

  • The Failure Mode: In substrates like 4,4,4-trifluoro-1-phenylbutane-1,3-dione (the Celecoxib precursor), the electronic pull of the -CF3 group competes with the steric bulk of the phenyl ring. This often leads to a mixture of the desired 1,5-diaryl isomer and the unwanted 1,3-diaryl impurity, requiring tedious chromatographic separation.

Strategic Pivot: To guarantee regiochemical purity, modern process chemistry favors synthesizing the parent pyrazole first (which is easily purified) and subsequently attaching the aryl group via metal-catalyzed C-N bond formation.

Validated Experimental Protocols

The following protocols represent "self-validating" systems. If the color changes or intermediate species described do not appear, the reaction parameters (specifically O2 exclusion or ligand purity) must be re-evaluated.

Protocol A: Copper-Promoted Oxidative Coupling (Chan-Lam)

Best for: Late-stage functionalization, boronic acid availability, and air-tolerant workflows.

Mechanistic Insight: Unlike Pd-catalysis, this cycle operates via a Cu(II)/Cu(III) manifold. The base here acts not to deprotonate the substrate initially, but to coordinate the boronic acid.

Reagents:

  • Substrate: 3,5-Dimethylpyrazole (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv) [Note: Catalytic variants exist, but stoichiometric Cu ensures reproducibility in bench-scale discovery].

  • Base: Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (0.1 M concentration)

  • Atmosphere: Open air (O₂ is the terminal oxidant).

Step-by-Step Workflow:

  • Complexation: To a dry round-bottom flask, add Cu(OAc)₂, boronic acid, and the pyrazole.

  • Activation: Add DCM followed immediately by pyridine. Observation: The solution should turn a deep blue/green (characteristic of Cu-amine complexes).

  • Oxidation: Stir vigorously at room temperature open to the air. A drying tube is recommended to exclude moisture while allowing gas exchange.

  • Monitoring: Reaction typically completes in 12–24 hours. TLC will show the disappearance of the polar pyrazole and the emergence of the non-polar N-aryl product.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with dilute HCl (to remove pyridine) and NaHCO₃.

Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unreactive aryl chlorides, large-scale manufacturing, and sterically hindered systems.

Mechanistic Insight: Pyrazoles are weaker nucleophiles than primary amines. Therefore, specific biaryl phosphine ligands (e.g., tBuXPhos) are required to facilitate the reductive elimination step from the Pd(II) center.

Reagents:

  • Substrate: 4-Bromotoluene (1.0 equiv)

  • Nucleophile: Pyrazole (1.2 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: tBuXPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0 equiv) [Weaker bases are preferred over NaOtBu to prevent side reactions with the pyrazole ring].

  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Workflow:

  • Deoxygenation (Critical): Flame-dry the reaction vessel and backfill with Argon three times. Solvents must be degassed (sparged with Argon for 20 mins).

  • Pre-catalyst Formation: Add Pd₂(dba)₃ and tBuXPhos to the vessel. Add solvent and stir at RT for 5 mins. Observation: Solution changes from dark purple/red to a lighter orange/brown as the active L-Pd(0) species forms.

  • Addition: Add the aryl halide, pyrazole, and base under a positive pressure of Argon.

  • Reaction: Heat to 100°C. Note: Efficient stirring is vital as K₃PO₄ is insoluble in toluene.

  • Validation: Full conversion is usually seen within 4–6 hours.

Comparative Metrics & Decision Matrix

MetricClassical Condensation (Knorr)Chan-Lam Coupling (Cu)Buchwald-Hartwig (Pd)
Regiocontrol Low (Substrate dependent)Perfect (Pre-formed ring)Perfect (Pre-formed ring)
Substrate Scope Limited (1,3-dicarbonyls)Broad (Boronic acids)Broadest (Aryl halides)
Cost LowMediumHigh (Pd + Ligand)
Scalability HighLow (Stoichiometric Cu waste)High
Operational SimpleVery Simple (Air open)Complex (Inert gas required)

Visualizing the Pathway Logic

The following diagram illustrates the decision logic for selecting a synthetic route based on substrate availability and regiochemical requirements.

G Start Target: N-Aryl Pyrazole CheckRegio Is the Pyrazole Symmetry Critical? Start->CheckRegio Symmetrical Symmetrical (R1 = R3) CheckRegio->Symmetrical No Unsymmetrical Unsymmetrical (R1 != R3) CheckRegio->Unsymmetrical Yes Knorr Classical Knorr Synthesis (Hydrazine + 1,3-Diketone) Symmetrical->Knorr Cost Efficient Coupling Metal-Catalyzed Coupling (Pre-formed Pyrazole + Aryl Source) Unsymmetrical->Coupling High Regio-Fidelity ArylSource Available Aryl Partner? Coupling->ArylSource Boronic Boronic Acid/Ester ArylSource->Boronic Halide Aryl Halide (Cl/Br/I) ArylSource->Halide ChanLam Chan-Lam Coupling (Cu(OAc)2, Air, RT) Boronic->ChanLam Mild Conditions Buchwald Buchwald-Hartwig (Pd-L, Base, Heat) Halide->Buchwald High Reactivity

Figure 1: Strategic Decision Matrix for N-Aryl Pyrazole Synthesis. Blue nodes indicate decision points; Green nodes indicate recommended synthetic protocols.

References

  • Marinozzi, M., et al. (2015). "N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry."[2][3] Mini Reviews in Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008).[4] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.

  • Scholtz, M., & Riley, D. (2008). "Process for preparation of celecoxib." U.S. Patent 7,919,633.

  • Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Antimicrobial Evaluation of 1-(2-Ethylphenyl)-1H-pyrazole

[1]

Executive Summary

This guide details the methodology for evaluating the antimicrobial efficacy of 1-(2-Ethylphenyl)-1H-pyrazole , a lipophilic small molecule belonging to the pyrazole class. Pyrazole derivatives are privileged pharmacophores in medicinal chemistry, often exhibiting bactericidal activity through the inhibition of DNA gyrase (Topoisomerase II) or disruption of cell membrane integrity.

Due to the specific physicochemical properties of the 2-ethylphenyl substituent (increased lipophilicity and steric bulk), this protocol emphasizes critical solubility controls and solvent compatibility steps often overlooked in standard aqueous assays.

Compound Handling & Pre-Assay Preparation

Physicochemical Considerations

This compound is a hydrophobic molecule. Direct dissolution in aqueous media (Mueller-Hinton Broth) will likely result in precipitation, leading to false-negative results (compound unavailable to bacteria) or false-positive optical density readings (precipitate scattering light).

Stock Solution Protocol

Objective: Create a stable stock solution without compromising bacterial viability via solvent toxicity.

  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO).

  • Target Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

    • Calculation: Weigh 10 mg of compound; dissolve in 1 mL of 100% DMSO.

    • Vortex: Vortex for 30 seconds to ensure complete solubilization.

  • Sterilization: Do not autoclave. If sterility is required, use a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind pyrazoles.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.

Critical Control: The final concentration of DMSO in the bacterial assay plate must not exceed 1% (v/v) , as DMSO concentrations >2% are toxic to many Gram-negative bacteria (e.g., P. aeruginosa), confounding MIC data.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Purpose: To determine the lowest concentration of this compound that visibly inhibits bacterial growth.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Vessel: 96-well clear, round-bottom polystyrene plates.

  • Inoculum: 5 x 10⁵ CFU/mL (final well concentration).

  • Controls:

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Negative Control: CAMHB + 1% DMSO (Solvent Control).

    • Sterility Control: CAMHB only.

Experimental Workflow

MIC_WorkflowStockMaster Stock(10 mg/mL in DMSO)IntermedIntermediate Dilution(2x Final Conc in CAMHB)Stock->Intermed Dilute 1:50(2% DMSO)Plate96-Well PlateSerial DilutionIntermed->Plate Add 100µLto Col 1Plate->Plate Serial 2-foldTransferIncubateIncubation16-20h @ 37°CPlate->IncubateInoculumBacterial Inoculum(5x10^5 CFU/mL)Inoculum->Plate Add 50µLto all wellsReadReadoutVisual or OD600Incubate->Read

Figure 1: Step-by-step workflow for Broth Microdilution Assay.

Step-by-Step Procedure
  • Intermediate Dilution: Dilute the 10 mg/mL DMSO stock 1:50 into CAMHB to yield 200 µg/mL (containing 2% DMSO). This prevents "shocking" the bacteria with pure DMSO later.

  • Plating: Dispense 100 µL of sterile CAMHB into columns 2-12 of the 96-well plate.

  • Loading: Add 200 µL of the Intermediate Dilution (200 µg/mL) into Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix. Repeat down to Column 10. Discard the final 100 µL from Column 10.

    • Result: Columns 1-10 contain drug concentrations from 100 µg/mL down to 0.19 µg/mL.

    • Solvent Check: The DMSO concentration is now 1% in Column 1 and decreases serially, ensuring solvent safety.

  • Inoculation: Add 100 µL of standardized bacterial suspension (diluted to 1 x 10⁶ CFU/mL) to all wells (Columns 1-11).

    • Final Assay Volume: 200 µL.

    • Final Drug Range: 50 µg/mL – 0.09 µg/mL.

  • Incubation: Seal with a breathable membrane. Incubate at 37°C for 16-20 hours (24h for MRSA).

  • Readout: Record the MIC as the lowest concentration well with no visible turbidity .

Protocol B: Time-Kill Kinetics

Purpose: To determine if this compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9% of bacteria).

  • Setup: Prepare four flasks of CAMHB:

    • Control (Growth only)

    • 1x MIC

    • 2x MIC

    • 4x MIC

  • Inoculation: Inoculate to ~5 x 10⁵ CFU/mL at T=0.

  • Sampling: Remove aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial 10-fold dilutions in saline and plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies after incubation.

    • Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to the initial inoculum.

    • Bacteriostatic: <3 log₁₀ reduction.

Mechanism of Action (Hypothesis & Validation)

Pyrazole derivatives frequently target DNA Gyrase (GyrB subunit) , competing with ATP binding. The 2-ethylphenyl group provides the lipophilicity required to penetrate the bacterial cell wall and access the cytoplasm.

Proposed Pathway

MOA_PathwayCompoundThis compoundMembraneCell MembranePermeationCompound->Membrane Lipophilic EntryTargetTarget: DNA Gyrase(ATPase Domain)Membrane->Target Cytoplasmic AccumulationInhibitionInhibition ofSupercoilingTarget->Inhibition Competitive BindingReplicationDNA ReplicationArrestInhibition->Replication Replication Fork CollapseDeathBacterial Cell Death(Bactericidal)Replication->Death SOS Response Failure

Figure 2: Hypothetical Mechanism of Action targeting DNA Gyrase.

Data Presentation & Analysis

When reporting results for NCEs (New Chemical Entities) like this compound, data must be tabulated against standard controls.

Table 1: Example Data Layout for MIC Reporting

Bacterial StrainGram StatusThis compound MIC (µg/mL)Ciprofloxacin Control MIC (µg/mL)Interpretation
S. aureus (ATCC 29213)Positive8.0 0.25Moderate Activity
E. coli (ATCC 25922)Negative>64.0 0.015Inactive (likely efflux)
P. aeruginosa (ATCC 27853)Negative>64.0 0.5Inactive (permeability barrier)

Interpretation Guide:

  • MIC < 10 µg/mL: Considered a "Hit" for early-stage discovery.

  • MIC > 64 µg/mL: Generally considered inactive for small molecules.

  • Gram Discrepancy: If active on Gram(+) but not Gram(-), the compound likely cannot penetrate the Gram-negative outer membrane (LPS layer).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Vijesh, A. M., et al. (2013). "Synthesis and antimicrobial studies of some novel pyrazole derivatives." European Journal of Medicinal Chemistry, 62, 410-415. (Demonstrates pyrazole efficacy against S. aureus).[2][3][4]

  • Lamers, R. P., et al. (2020). "DMSO: A Review of Its Applications in Cell Biology." Biol. Proced. Online. (Reference for DMSO toxicity limits in assays).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.

Application Note: Protocols for the Synthesis of 1-(2-Ethylphenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-aryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides detailed, field-proven protocols for the synthesis of 1-(2-Ethylphenyl)-1H-pyrazole derivatives, a class of compounds with significant potential in drug discovery. We present two robust and distinct synthetic strategies: the classical Knorr pyrazole synthesis and a modern palladium-catalyzed N-arylation reaction. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis and validation.

Introduction: The Significance of 1-Arylpyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal pharmacophores. The introduction of an aryl group at the N1 position, particularly a substituted phenyl ring like 2-ethylphenyl, can significantly modulate the compound's steric and electronic profile, enhancing its binding affinity and pharmacokinetic properties. Consequently, 1-arylpyrazole derivatives are found in a wide array of approved drugs, including anti-inflammatory agents (Celecoxib), anti-anxiety medications, and kinase inhibitors for cancer therapy.[1][3] The development of efficient and regioselective synthetic routes to these compounds is therefore of paramount importance in the pharmaceutical industry.[2]

This document details two primary synthetic pathways, providing researchers with a choice between a traditional, cost-effective method and a modern, highly versatile catalytic approach.

General Experimental Workflow

A successful synthesis campaign relies on a structured workflow, from initial reaction setup to final product verification. The following diagram outlines the logical progression for the protocols described herein.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation & Purification cluster_analysis Analysis & Validation Reagents Reagent & Solvent Preparation Glassware Glassware Setup (Dry & Inert) Reagents->Glassware 1. Setup Reaction Reaction Execution (Heating/Stirring) Glassware->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring 2. Monitor Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification 3. Purify Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity 4. Validate

Caption: General experimental workflow for pyrazole synthesis.

Protocol A: Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is the quintessential method for forming the pyrazole ring.[1] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[4][5] This approach is valued for its operational simplicity and use of readily available starting materials.

3.1. Reaction Principle and Mechanism

The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When using an unsymmetrical 1,3-dicarbonyl, the reaction can potentially yield two regioisomers. The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions.

G R1 (2-Ethylphenyl)hydrazine Plus + R2 1,3-Dicarbonyl (e.g., Acetylacetone) Arrow1 H+ (cat.) - 2 H₂O P1 1-(2-Ethylphenyl)-3,5-dimethyl-1H-pyrazole R2->P1 H+ (cat.) - 2 H₂O

Caption: Knorr synthesis of a 1-(2-ethylphenyl)pyrazole.

3.2. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
(2-Ethylphenyl)hydrazine hydrochloride≥98%Standard SupplierCan be hygroscopic. Store in a desiccator.
Acetylacetone (2,4-pentanedione)≥99%Standard SupplierCorrosive and flammable. Handle in a fume hood.
Glacial Acetic AcidACS GradeStandard SupplierActs as both solvent and catalyst.
EthanolAnhydrousStandard SupplierUsed for recrystallization.
Saturated Sodium BicarbonateLab Grade-For neutralization during workup.
Ethyl AcetateHPLC GradeStandard SupplierFor extraction.
Anhydrous Magnesium SulfateLab Grade-For drying organic layers.

3.3. Step-by-Step Experimental Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-ethylphenyl)hydrazine hydrochloride (1.73 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature until the solid dissolves.

  • Dicarbonyl Addition: To the stirred solution, add acetylacetone (1.02 mL, 10.0 mmol, 1.0 equiv) dropwise over 5 minutes.

    • Expert Insight: Glacial acetic acid serves as both the solvent and the acid catalyst, promoting the condensation and subsequent dehydration steps required for cyclization.[6][7]

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the limiting starting material indicates reaction completion.

  • Cooling and Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the dark solution over crushed ice (approx. 50 g) in a 250 mL beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

    • Expert Insight: Neutralization is crucial to remove the acetic acid catalyst and precipitate the crude product, which is typically less soluble in neutral aqueous media.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from hot ethanol to yield the pure 1-(2-ethylphenyl)-3,5-dimethyl-1H-pyrazole.

3.4. Troubleshooting

IssueProbable CauseRecommended Solution
Low YieldIncomplete reaction; inefficient extraction.Extend reflux time to 4-5 hours. Ensure thorough extraction by performing 3-4 extractions.
Formation of IsomersUse of an unsymmetrical dicarbonyl.Analyze the product mixture by ¹H NMR to determine the isomeric ratio. Modify reaction conditions (e.g., solvent, temperature) to favor one isomer.[1]
Oily ProductImpurities or residual solvent.Purify via column chromatography. Ensure the product is fully dried under high vacuum.

Protocol B: Palladium-Catalyzed N-Arylation

Modern synthetic chemistry often employs transition-metal catalysis for its high efficiency and broad substrate scope. The palladium-catalyzed coupling of pyrazole with an aryl halide or triflate (a type of Buchwald-Hartwig amination) is a powerful method for constructing the C-N bond required for 1-arylpyrazoles.[8][9][10] This method is particularly useful for sterically hindered substrates.[11]

4.1. Reaction Principle and Mechanism

This reaction involves the oxidative addition of an aryl electrophile to a Pd(0) catalyst. Subsequent coordination of the deprotonated pyrazole and reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the catalytic cycle.[8][9]

G Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X (Lₙ) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + Pyrazole - HX PdII_Pz Ar-Pd(II)-Pz (Lₙ) LigEx->PdII_Pz RedElim Reductive Elimination PdII_Pz->RedElim RedElim->Pd0 Product Ar-Pyrazole Product RedElim->Product

Caption: Simplified catalytic cycle for Pd-catalyzed N-arylation.

4.2. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Pyrazole≥98%Standard Supplier-
1-Bromo-2-ethylbenzene≥98%Standard SupplierLachyrmatory. Handle in a fume hood.
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem, AcrosCatalyst precursor. Air-stable but handle with care.
Xantphos≥98%Strem, AcrosLigand. Air-stable.
Cesium Carbonate (Cs₂CO₃)≥99%Standard SupplierBase. Hygroscopic, store in a desiccator.
TolueneAnhydrousStandard SupplierSolvent. Use dry solvent for best results.

4.3. Step-by-Step Experimental Protocol

  • Inert Atmosphere Setup: Assemble a Schlenk flask or oven-dried reaction vial containing a magnetic stir bar. Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Loading: Under a positive pressure of inert gas, add Pd(OAc)₂ (22.4 mg, 0.1 mmol, 2 mol%), Xantphos (115.6 mg, 0.2 mmol, 4 mol%), and Cs₂CO₃ (2.28 g, 7.0 mmol, 1.4 equiv).

    • Expert Insight: The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It promotes the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition, leading to higher yields, especially with challenging substrates.[8][9]

  • Substrate Addition: Add pyrazole (340 mg, 5.0 mmol, 1.0 equiv) and 1-bromo-2-ethylbenzene (0.69 mL, 5.0 mmol, 1.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Heating: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS.

  • Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Comparative Analysis of Synthetic Methods

FeatureProtocol A: Knorr SynthesisProtocol B: Pd-Catalyzed N-Arylation
Principle CyclocondensationCross-Coupling
Cost Low (common reagents)High (palladium catalyst, phosphine ligand)
Conditions Reflux in acid (e.g., 120 °C)Inert atmosphere, high temp (e.g., 110 °C)
Versatility Dependent on 1,3-dicarbonyl availabilityHigh; tolerates many functional groups.[9][10]
Regioselectivity Can be an issue with unsymmetrical dicarbonyls.[1]Excellent; C-N bond forms at the N1 position.
Setup Complexity Simple (standard glassware)Moderate (requires inert atmosphere techniques)

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific:

    • (2-Ethylphenyl)hydrazine: Hydrazine derivatives are toxic and potential carcinogens. Avoid inhalation and skin contact.

    • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

    • Palladium Catalysts: Heavy metals can be toxic. Avoid creating dust.

    • Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

This application note has detailed two effective and reproducible protocols for synthesizing this compound derivatives. The Knorr synthesis offers a straightforward, cost-effective route suitable for large-scale production when appropriate precursors are available. In contrast, the palladium-catalyzed N-arylation provides superior versatility and regiocontrol, making it the method of choice for complex target molecules and library synthesis in a drug discovery context. By understanding the principles and practical considerations of each method, researchers can select the optimal strategy to advance their scientific objectives.

References

  • Yamada, K., & Uenishi, J. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link][8][10]

  • Yamada, K., & Uenishi, J. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed. [Link][9]

  • Organic Chemistry Portal. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. [Link][11]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][1]

  • Google Patents. (1987). Method of preparation of the pyrazoles. Google Patents. [4]

  • Fischer, E. (1883). Fischer indole synthesis. Wikipedia. [Link][6]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link][5]

  • Sharma, V., et al. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Journal of Advanced Scientific Research, 12(03), 01-15. [Link][2]

  • Al-Adhami, A. J. H. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 60-69. [Link][3]

  • MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link][12]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link][13]

  • Larik, F. A., et al. (2016). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2016(2), M891. [Link][7]

  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 133-141. [Link][14]

Sources

Application Note: 1-(2-Ethylphenyl)-1H-pyrazole in Cancer Cell Line Studies

[1][2]

Executive Summary

This compound represents a specialized structural motif within the 1-arylpyrazole class of anticancer agents.[1][2] Unlike simple phenylpyrazoles, the ortho-ethyl substitution on the phenyl ring introduces significant steric bulk, restricting bond rotation and forcing the aromatic systems into a non-planar conformation.[1][2] This "conformational lock" is critical for optimizing binding affinity in the ATP-binding pockets of kinases (e.g., EGFR, VEGFR-2) and the colchicine-binding site of tubulin.[1][2]

This guide provides the technical framework for using this scaffold in Structure-Activity Relationship (SAR) studies, phenotypic screening , and mechanism of action (MoA) validation in cancer cell lines.[1][2]

Chemical Properties & Preparation

Physicochemical Profile[1][2][3][4]
  • IUPAC Name: this compound[1][2][3]

  • Molecular Formula: C₁₁H₁₂N₂[2]

  • Molecular Weight: 172.23 g/mol [2]

  • Key Structural Feature: The ortho-ethyl group creates steric hindrance, preventing coplanarity between the phenyl and pyrazole rings.[1][2] This orthogonal twist is often required for selectivity in kinase type II inhibitors.[1][2]

Solubilization Protocol

The lipophilic nature of the ethyl-phenyl group requires careful handling to ensure bioavailability in aqueous cell culture media.[1][2]

Stock Solution Preparation (10 mM):

  • Weigh 1.72 mg of this compound.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until the solution is clear.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter.[1][2]

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.[1][2]

Working Solution:

  • Dilute the stock 1:1000 in complete cell culture medium to achieve a 10 µM screening concentration (0.1% DMSO final).

  • Note: Always include a 0.1% DMSO Vehicle Control in all assays.[1][2]

Biological Mechanisms & Targets

Research indicates that derivatives of the this compound scaffold act primarily through two distinct mechanisms, depending on the functional groups attached to the pyrazole C3/C4 positions:

  • Kinase Inhibition (EGFR/VEGFR-2): The scaffold mimics the adenine ring of ATP.[1][2] The ortho-ethyl group occupies the hydrophobic pocket (Gatekeeper region), blocking ATP binding and autophosphorylation.[1][2]

  • Microtubule Destabilization: The scaffold binds to the Colchicine site on

    
    -tubulin, inhibiting polymerization and causing cell cycle arrest in the G2/M phase.[1][2]
    
Mechanism of Action Diagram

MOA_Pathwaycluster_KinaseKinase Pathway (EGFR/VEGFR)cluster_TubulinCytoskeletal PathwayCompoundThis compound(Scaffold)ATP_PocketATP Binding Pocket(Steric Blockade)Compound->ATP_Pocket Type II BindingColchicineColchicine Binding Site(Beta-Tubulin)Compound->Colchicine Hydrophobic InteractionPhosphoInhibition ofAutophosphorylationATP_Pocket->PhosphoSignalingDownstream Signaling(RAS/RAF/MEK)Phospho->SignalingApoptosisApoptosis InductionSignaling->ApoptosisPolymerizationInhibition ofTubulin PolymerizationColchicine->PolymerizationG2MG2/M Cell Cycle ArrestPolymerization->G2MG2M->Apoptosis

Figure 1: Dual mechanism potential of the this compound scaffold.[1][2] The molecule can be derivatized to target either kinase ATP pockets or tubulin dynamics.[1][2]

Experimental Protocols

Cell Viability Screening (MTT/MTS Assay)

Objective: Determine the IC50 of the compound in specific cancer cell lines (e.g., A549, MCF-7, HepG2).[1][2]

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Remove media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Control: 0.1% DMSO (Vehicle).[1][2]

    • Positive Control:[1][2] Doxorubicin (1 µM) or Erlotinib (for EGFR-driven lines).[1][2]

  • Incubation: Incubate for 48 or 72 hours .

  • Development: Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[1][2]

  • Read: Measure absorbance at 570 nm .

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Cell Cycle Analysis (Flow Cytometry)

Objective: Validate mechanism (G2/M arrest indicates tubulin targeting; G1 arrest indicates kinase inhibition).[1][2]

Protocol:

  • Treatment: Treat 1x10⁶ cells (e.g., HeLa) with IC50 concentration of the compound for 24 hours.[1][2]

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol away with PBS.[1][2] Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).[1][2]

  • Incubation: 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto).[1][2] Record 10,000 events.

  • Gating: Use doublet discrimination (FL2-A vs FL2-W) to isolate single cells. Quantify % cells in G0/G1, S, and G2/M phases.[1][2]

Western Blotting (Target Engagement)

Objective: Confirm inhibition of phosphorylation (e.g., p-EGFR).[1][2]

Protocol:

  • Starvation: Serum-starve A549 cells for 12 hours.

  • Pre-treatment: Treat with compound (10 µM) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting: Run SDS-PAGE.[1][2] Transfer to PVDF.[1][2]

  • Antibodies:

    • Primary: Anti-p-EGFR (Tyr1068) [1:1000].[1][2]

    • Loading Control: Anti-GAPDH [1:5000].[1][2]

  • Result: A decrease in p-EGFR band intensity compared to the EGF-only control confirms kinase inhibition.[1][2]

Data Interpretation & Reference Values

Table 1: Expected Activity Profile of Pyrazole Derivatives

Cell LineTissue OriginTarget RelevanceExpected IC50 (Scaffold)Expected IC50 (Optimized Derivative)
A549 Lung CarcinomaEGFR / Tubulin> 50 µM1 - 5 µM
MCF-7 Breast CancerEstrogen / Apoptosis> 50 µM2 - 8 µM
HepG2 Liver CarcinomaVEGFR-2 / Multi-kinase> 100 µM0.5 - 3 µM
HUVEC EndothelialVEGFR-2 (Angiogenesis)N/A< 1 µM

Note: The unsubstituted this compound core is a weak inhibitor.[1][2] It requires functionalization at the C4 position (e.g., carboxylic acid, amide, or urea linkers) to achieve micromolar or nanomolar potency.[1][2]

Experimental Workflow Diagram

Workflowcluster_ValidationValidation AssaysPrep1. Preparation(10mM Stock in DMSO)Screen2. Phenotypic Screen(MTT Assay, 72h)Prep->ScreenHit_Select3. Hit Selection(IC50 < 10 µM)Screen->Hit_Select Dose ResponseMech_Valid4. Mechanism ValidationHit_Select->Mech_ValidWBWestern Blot(p-EGFR/p-ERK)Mech_Valid->WBFACSFlow Cytometry(Cell Cycle/Apoptosis)Mech_Valid->FACS

Figure 2: Step-by-step experimental workflow for evaluating this compound derivatives.

References

  • Ansari, A. et al. (2017).[1][2][4] "Design and synthesis of pyrazole derivatives as potent anticancer agents." Anti-Cancer Agents in Medicinal Chemistry.

  • Nitulescu, G. et al. (2023).[1][2] "Pyrazole Derivatives as Anticancer Agents: An Overview." International Journal of Molecular Sciences. [2]

  • PubChem Compound Summary. (2023). "this compound-4-carboxylic Acid."[1][2][3] National Center for Biotechnology Information.[1][2] [2][3]

  • Zhang, H. et al. (2019).[1][2] "Structure-Activity Relationship of Pyrazole Derivatives as EGFR Kinase Inhibitors." European Journal of Medicinal Chemistry. [2]

  • NCI-60 Human Tumor Cell Lines Screen. "Methodology for in vitro cancer screening."[1][2] National Cancer Institute.[1][2]

Application Note: Rational Design and Development of Enzyme Inhibitors using the 1-(2-Ethylphenyl)-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The 1-aryl-pyrazole moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics including Celecoxib (COX-2), Crizotinib (ALK/ROS1), and Rimonabant (CB1).

This guide focuses specifically on the 1-(2-Ethylphenyl)-1H-pyrazole scaffold. The inclusion of the 2-ethyl group at the ortho position of the N-phenyl ring is not merely a lipophilic modification; it is a strategic conformational lock .

The "Ortho-Twist" Effect

In standard N-phenylpyrazoles, the phenyl and pyrazole rings can rotate to achieve coplanarity, which favors non-selective binding (often leading to promiscuity). By introducing a bulky ethyl group at the ortho position (C2), steric hindrance forces the phenyl ring to twist out of plane relative to the pyrazole (dihedral angle


).

Therapeutic Advantages:

  • Selectivity: The twisted conformation fits into specific hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases) that exclude flat inhibitors.

  • Solubility: Disruption of planarity reduces

    
    -
    
    
    
    stacking in the crystal lattice, often improving solubility compared to unsubstituted analogs.
Design Logic Diagram

The following diagram illustrates the critical decision-making pathway for utilizing this scaffold.

G Start Target Identification (e.g., Kinase, COX, Meprin) Scaffold Select Scaffold: 1-Phenyl-1H-pyrazole Start->Scaffold Problem Problem: Promiscuous Binding / Flat Conformation Scaffold->Problem Solution Strategy: Ortho-Substitution (2-Ethyl) Problem->Solution Rational Design Mechanism Mechanism: Steric Clash induces >60° Torsion Solution->Mechanism Outcome Outcome: Improved Selectivity & Solubility Mechanism->Outcome

Figure 1: The rational design workflow leveraging the steric "Ortho-Twist" effect to improve inhibitor selectivity.

Chemical Synthesis Protocol

The most robust method for generating libraries of 1-(2-ethylphenyl)pyrazoles is the Regioselective Condensation of 1,3-diketones with (2-ethylphenyl)hydrazine. This method avoids the harsh conditions of metal-catalyzed cross-couplings and allows for diverse substitution at the C3 and C5 positions of the pyrazole.

Protocol A: Cyclocondensation (Knorr Pyrazole Synthesis)

Objective: Synthesize 3,5-disubstituted-1-(2-ethylphenyl)-1H-pyrazole.

Materials:

  • Reagent A: (2-Ethylphenyl)hydrazine hydrochloride [CAS: 19398-06-2]

  • Reagent B: 1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione for fluorinated analogs)

  • Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)

  • Catalyst: Triethylamine (Et3N) or HCl (catalytic)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent B (1.0 equiv, 2.0 mmol) in Ethanol (10 mL).

  • Addition: Add Reagent A (1.1 equiv, 2.2 mmol) to the solution.

    • Note: If using the hydrochloride salt of the hydrazine, add Triethylamine (1.2 equiv) to neutralize.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The formation of the pyrazole is usually indicated by a fluorescent spot on TLC under UV (254 nm).

  • Work-up:

    • Cool the reaction to room temperature.

    • Option A (Precipitate): If the product precipitates, filter the solid, wash with cold ethanol, and dry.

    • Option B (Extraction): Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL). Dry over Na2SO4.

  • Purification: Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Regioselectivity Note: The reaction of unsymmetrical 1,3-diketones yields two regioisomers. The bulky 2-ethyl group on the hydrazine will generally favor the isomer where the smaller substituent of the diketone ends up at the C5 position (adjacent to the N-aryl group) to minimize steric clash.

Biochemical Assay: Kinase Inhibition Screen

Once synthesized, the inhibitors must be validated. The following protocol uses a FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE), which is standard for validating pyrazole-based inhibitors against targets like p38 MAPK, B-Raf, or VEGFR.

Protocol B: IC50 Determination

Materials:

  • Enzyme: Target Kinase (e.g., p38 MAPK alpha), 5 nM final concentration.

  • Substrate: GFP-labeled peptide substrate (specific to kinase).

  • ATP: Ultra-pure, at

    
     concentration (typically 10-100 µM).
    
  • Inhibitor: 1-(2-Ethylphenyl)-pyrazole derivative (dissolved in 100% DMSO).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow Diagram:

Assay Prep 1. Compound Prep (Serial Dilution in DMSO) Mix 2. Master Mix (Enzyme + Buffer) Prep->Mix 1 µL Cmpd Incubate1 3. Pre-Incubation (15 min @ RT) Mix->Incubate1 Start 4. Reaction Start (+ ATP/Substrate) Incubate1->Start Read 5. Data Acquisition (Fluorescence Reader) Start->Read 60 min

Figure 2: Experimental workflow for kinetic validation of the inhibitor.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Perform a 3-fold serial dilution in a 384-well source plate (10 concentrations).

  • Enzyme Mix: Dilute the kinase enzyme in the Assay Buffer to 2x the final concentration.

  • Plating: Transfer 2.5 µL of the Enzyme Mix into a black 384-well low-volume assay plate.

  • Inhibitor Addition: Add 50 nL of the serially diluted inhibitor (using an acoustic dispenser or pin tool).

    • Control: DMSO only (0% inhibition) and Staurosporine (100% inhibition control).

  • Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add 2.5 µL of the 2x ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Detection: Add detection reagent (e.g., Europium-labeled antibody) if using TR-FRET, or read fluorescence directly for kinetic dyes.

  • Analysis: Measure signal intensity.

Data Analysis & Lead Optimization

Calculating IC50

Fit the dose-response data to the Four-Parameter Logistic (4PL) Equation :



  • X: Log of compound concentration.

  • Y: Normalized % Inhibition.

Structure-Activity Relationship (SAR) Table

When optimizing the 1-(2-ethylphenyl) scaffold, track the following parameters to ensure the "ortho-twist" is functioning as intended.

Compound IDR3 SubstituentR5 SubstituentIC50 (nM)Solubility (µM)Selectivity Ratio*
Ref-1 -CH3-Phenyl450101.0 (Baseline)
EP-01 -CF3-Phenyl12 85>50
EP-02 -NH2-Phenyl15012010
EP-03 -CH3-4-F-Phenyl354525

*Selectivity Ratio defined as IC50(Off-Target) / IC50(Target).

Optimization Tips:

  • The C3 Position: Often solvent-exposed. Ideal for solubilizing groups (morpholine, piperazine).

  • The C5 Position: Often buried in the hydrophobic pocket. Aromatic rings here stabilize the active conformation.

  • The 2-Ethyl Group: Do not remove. Replacing it with Methyl decreases the twist angle; replacing with Isopropyl may cause excessive steric clash that prevents binding entirely.

References

  • Faria, J. V., et al. (2017).[1] "The Pyrazole Scaffold in the Design of Protein Kinase Inhibitors." Frontiers in Chemistry. Link

  • Knorr, L. (1883).[2] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Classic Synthesis Reference).

  • Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives." Journal of Advanced Pharmaceutical Technology & Research. Link

  • LanthaScreen™ Kinase Assay User Guide. ThermoFisher Scientific. Link

  • Gatfield, J., et al. (2012). "Pyrazoles as Meprin β Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Example of scaffold hopping).

Sources

Application Note: In Vitro Testing Protocols for Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and various kinase inhibitors. However, the lipophilicity and specific nitrogen-heterocycle chemistry of pyrazoles present unique challenges in in vitro testing, including solubility-driven precipitation and assay interference. This guide provides a validated, modular workflow for the biological evaluation of novel pyrazole libraries, moving from compound handling to functional target engagement and early ADME profiling.

Module 1: Compound Management & Preparation

The most common failure mode in pyrazole screening is not lack of potency, but lack of solubility.

Solubilization Strategy

Novel pyrazoles often exhibit high lipophilicity (LogP > 3). Proper handling is critical to prevent "crash-out" during aqueous dilution.

  • Stock Preparation: Dissolve neat compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

    • Critical Step: Sonicate for 5–10 minutes at 40°C if visual turbidity persists.

    • Storage: Aliquot into amber glass vials (pyrazoles can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions:

    • Do not dilute directly from 10 mM stock into cell culture media. This causes immediate precipitation.

    • Intermediate Dilution: Create a 100x working stock in 100% DMSO.

    • Final Dilution: Spike the 100x stock into the assay buffer/media (1:100 dilution) to achieve 1% DMSO final concentration.

DMSO Tolerance Limits
  • Enzymatic Assays (Cell-free): Most enzymes tolerate up to 5% DMSO.

  • Cell-Based Assays: Maintain DMSO < 0.5% (v/v). Higher concentrations can permeabilize membranes, generating false positives in cytotoxicity data.

Module 2: Cytotoxicity Screening (Safety Gate)

Before assessing efficacy, you must establish the non-toxic window. The MTT assay is the industry standard for this initial filter.

Protocol: MTT Cell Viability Assay

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to ensure functional hits are not simply killing cells.

Materials:

  • Cell Lines: HEK293 (General toxicity), HepG2 (Hepatotoxicity), or specific cancer lines (e.g., MCF-7).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.[1]

Workflow:

  • Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add pyrazole compounds (0.1 µM – 100 µM) in triplicate. Include:

    • Vehicle Control: 0.5% DMSO media.

    • Positive Control:[2][3][4] Doxorubicin or Triton X-100.

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

Expert Insight: Pyrazoles with free N-H groups can sometimes reduce tetrazolium salts chemically, causing false "viability" signals. Self-Validation: Always run a "Compound Only" well (Compound + MTT + No Cells). If this turns purple, switch to an ATP-based assay (e.g., CellTiter-Glo).

Module 3: Functional Target Engagement

Pyrazoles are classically designed for two major targets: COX-2 (anti-inflammatory) and Protein Kinases (oncology). Select the protocol below matching your design rationale.

Protocol A: COX-2 Inhibition Screening (Fluorometric)

Rationale: Pyrazoles mimic the pharmacophore of Celecoxib, fitting into the hydrophobic side pocket of COX-2.

Assay Principle: COX-2 catalyzes the conversion of Arachidonic Acid (AA) to Prostaglandin G2 (PGG2). In the presence of a fluorometric probe (e.g., ADHP), the peroxidase activity of COX-2 generates Resorufin (highly fluorescent). Inhibitors prevent this conversion.

Reagents:

  • Recombinant Human COX-2 Enzyme.[5]

  • Substrate: Arachidonic Acid.[5]

  • Cofactors: Hematin.

  • Control Inhibitor: Celecoxib (IC50 ~0.04 µM).

Step-by-Step:

  • Enzyme Priming: Dilute COX-2 enzyme in Tris-HCl buffer (pH 8.0) with Hematin. Incubate 15 min at 25°C.

  • Inhibitor Addition: Add 10 µL of test pyrazole (screening at 10 µM initially). Incubate 5–10 min.

  • Reaction Start: Add Arachidonic Acid (100 µM final) and Fluorometric Probe.

  • Kinetic Read: Measure Fluorescence (Ex 535 nm / Em 587 nm) immediately for 10 minutes.

  • Calculation: Calculate the slope of the linear phase (RFU/min).

    
    
    
Protocol B: Kinase Inhibition (ATP-Competitive)

Rationale: The pyrazole ring often acts as a hinge-binder in the ATP pocket of kinases (e.g., Aurora, CDK).

Assay Type: FRET-based or ADP-Glo. Critical Parameter: ATP Concentration. You must run the assay at Km[ATP] . Running at saturating ATP levels will wash out competitive inhibitors (false negatives).

Workflow Visualization (DOT):

KinaseAssay cluster_controls Controls Compound Pyrazole Compound (10mM DMSO) Dilution Intermed. Dilution (4x Working Conc) Compound->Dilution 1:100 Reaction Reaction Well (Incubate 60 min) Dilution->Reaction Add 2.5µL EnzymeMix Kinase + Substrate (Peptide) EnzymeMix->Reaction Add 5µL Detection ADP Detection (Luciferase/Ab) Reaction->Detection + ATP (Km) Data IC50 Curve Fit Detection->Data Luminescence Pos Staurosporine Neg DMSO Only

Caption: Standard workflow for ATP-competitive kinase inhibition screening. Note the parallel control arms.

Module 4: Early ADME Profiling (Microsomal Stability)

Many pyrazoles fail due to rapid oxidation of the nitrogen ring or substituents by CYP450 enzymes. This assay is mandatory before in vivo studies.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: Test compound at 1 µM (low concentration ensures first-order kinetics).

  • Reaction:

    • Pre-warm microsomes + compound at 37°C for 5 min.

    • Start: Add NADPH regenerating system (1 mM final).

    • Stop: Aliquot samples at t=0, 15, 30, 60 min into ice-cold Acetonitrile (contains Internal Standard).

  • Analysis: Centrifuge to pellet protein. Analyze supernatant via LC-MS/MS.

  • Metric: Calculate

    
     (half-life) and 
    
    
    
    (Intrinsic Clearance).[2]
    • Target:

      
       min is generally required for lead progression.
      

Data Reporting & Troubleshooting

Summary Table: Assay Specifications
ParameterCytotoxicity (MTT)COX-2 InhibitionKinase AssayMetabolic Stability
Format 96-well Cell Culture96-well Black Plate384-well White Plate1.1 mL Tubes
Compound Conc. 0.1 – 100 µM0.01 – 100 µM1 nM – 10 µM1 µM (Fixed)
Detection Absorbance (570nm)Fluorescence (Ex535/Em587)Luminescence/FRETLC-MS/MS
Positive Control DoxorubicinCelecoxibStaurosporineVerapamil/Testosterone
Z-Factor Requirement > 0.5> 0.5> 0.6N/A
Troubleshooting Guide
  • Problem: High background in COX-2 fluorescence assay.

    • Cause: Pyrazoles with amine groups can fluoresce or quench.

    • Fix: Run a "Compound Interference" control (Buffer + Compound + Probe, No Enzyme) and subtract this baseline.

  • Problem: Steep Hill Slope (> 2.0) in IC50 curves.

    • Cause: Compound precipitation or aggregation (promiscuous inhibition).

    • Fix: Add 0.01% Triton X-100 to assay buffer to prevent aggregation.

References

  • MTT Assay Protocols

    • Benchchem. "Application Notes and Protocols for Cell Viability Assays: MTT and XTT." Link

    • Abcam. "MTT assay protocol." Link

  • COX-2 Inhibition & Pyrazoles

    • Sigma-Aldrich. "COX-2 Inhibitor Screening Kit (Fluorometric)." Link

    • RSC Advances. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors." Link

    • ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." Link

  • Kinase Assay Development

    • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." Link

    • NCBI Bookshelf. "Assay Development for Protein Kinase Enzymes." Link

  • ADME & Metabolic Stability

    • Creative Bioarray. "In Vitro Metabolic Stability."[3][6] Link

    • ThermoFisher. "In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes." Link

Sources

Advanced Application Note: High-Throughput Screening Assays for 1-(2-Ethylphenyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1-aryl-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). The specific subclass of 1-(2-Ethylphenyl)-1H-pyrazole analogs represents a strategic "scaffold hop" designed to exploit the steric bulk of the ortho-ethyl group. This substitution forces the phenyl ring out of coplanarity with the pyrazole core, potentially enhancing selectivity for ATP-binding pockets in kinases (e.g., CDK8, p38 MAPK) or allosteric sites on GPCRs by inducing a specific torsional conformation.

This Application Note details a validated High-Throughput Screening (HTS) workflow to profile these analogs. We focus on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical affinity and High-Content Imaging for phenotypic validation.

HTS Workflow Architecture

The screening campaign is designed as a funnel, moving from high-capacity biochemical assays to lower-throughput, high-fidelity cellular models.

Workflow Visualization

HTS_Workflow Library This compound Library (10k compounds) Primary Primary Screen: TR-FRET Kinase Assay (Single Concentration) Library->Primary 10 µM HitSel Hit Selection (>50% Inhibition) Primary->HitSel DoseResp Dose-Response (IC50) Biochemical Validation HitSel->DoseResp Pheno Secondary Screen: High-Content Imaging (Cell Viability/Apoptosis) DoseResp->Pheno Validated Hits ADME ADME Profiling (Microsomal Stability) Pheno->ADME Leads

Figure 1: Cascade logic for screening pyrazole analogs. The process filters library members through biochemical affinity before assessing cellular efficacy.

Primary Assay: TR-FRET Kinase Screening (CDK8/p38 MAPK)

Given the structural similarity of 1-arylpyrazoles to known kinase inhibitors, the primary screen utilizes a TR-FRET competitive binding assay. This format is robust (Z' > 0.7) and resistant to compound fluorescence interference.

Mechanism of Action

The assay measures the displacement of a labeled tracer (Alexa Fluor® 647-labeled ATP mimetic) from the kinase active site by the test analog. The kinase is tagged with Europium (Eu) cryptate. When the tracer binds, FRET occurs (Eu → Alexa 647). Inhibitors decrease the FRET signal.

Protocol 1: TR-FRET Assay Setup (384-well format)

Reagents:

  • Kinase: Recombinant human CDK8/CycC or p38 MAPK (5 nM final).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent (adjusted to

    
    ).
    
  • Antibody: Eu-anti-GST or Eu-anti-His (2 nM).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure:

  • Library Dispensing: Acoustic dispense 10 nL of this compound analogs (10 mM DMSO stock) into low-volume 384-well white plates. Final assay concentration: 10 µM .

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture in assay buffer.

  • Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 minutes at RT to allow compound-enzyme interaction.

  • Tracer Addition: Add 5 µL of Tracer solution.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm

    • Emission 1 (Donor): 620 nm

    • Emission 2 (Acceptor): 665 nm

  • Data Calculation: Calculate TR-FRET Ratio =

    
    .
    

Self-Validation Criteria:

  • Z-Prime (Z'): Must be > 0.6 using Staurosporine (positive control) and DMSO (negative control).

  • Signal-to-Background (S/B): > 3.0.

Secondary Assay: High-Content Phenotypic Screening

Compounds showing biochemical inhibition (


) are advanced to cellular assays to verify membrane permeability and target engagement in a physiological context.
Protocol 2: Multiplexed Cytotoxicity & Apoptosis

Cell Model: HepG2 (Liver) or HCT116 (Colon Cancer) cells. Readout: Simultaneous detection of nuclear count (proliferation) and Caspase-3/7 activation (apoptosis).

Step-by-Step Procedure:

  • Seeding: Plate cells at 2,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h.

  • Treatment: Add compounds (10-point dose response, top conc 30 µM). Incubate 48h.

  • Staining: Add staining cocktail (no wash required):

    • Hoechst 33342 (Nuclei): 5 µg/mL

    • CellEvent™ Caspase-3/7 Green: 2 µM

  • Imaging: Image on High-Content Analysis System (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress).

    • Channel 1 (Blue): Nuclei count (Cell viability).

    • Channel 2 (Green): Apoptotic intensity.

Data Presentation: Hit Triage Table
Compound IDKinase IC50 (nM)Cell EC50 (µM)Caspase ActivationInterpretation
PZ-Ethyl-001 450.8HighLead Candidate (Potent & Permeable)
PZ-Ethyl-045 30>30LowImpermeable (Chemistry Optimization Needed)
PZ-Ethyl-089 >10,0002.5HighOff-Target Toxicity (Discard)

Mechanistic Insight: The "Orthogonal Twist"

The 2-ethyl substitution is critical. Unlike a methyl group, the ethyl group introduces significant steric clash with the pyrazole N-H or N-substituted moiety.

Mechanism Substituent 2-Ethyl Substitution (Steric Bulk) Conformation Torsional Twist (Non-planar geometry) Substituent->Conformation Selectivity Selectivity Filter (Avoids flat intercalator binding) Conformation->Selectivity Binding Specific Hydrophobic Pocket (Kinase Gatekeeper) Conformation->Binding

Figure 2: Structural consequence of the 2-ethyl group. The non-planar conformation reduces promiscuous binding associated with flat aromatic stacks.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.

  • Pevarello, P., et al. (2025).[1] Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.[1][2] Chemical Methodologies.

  • Frizler, M., et al. (2012). Pyrazol-3-ylureas as kinase inhibitors: Comparative study of the impact of the substitution pattern. Bioorganic & Medicinal Chemistry Letters.

  • Zhang, H., et al. (2022).[3] Recent advances in the synthesis and biological activity of pyrazole derivatives. Molecules, 27(15), 4995.

Sources

Technical Application Note: 1-(2-Ethylphenyl)-1H-pyrazole in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Ethylphenyl)-1H-pyrazole is a specialized heterocyclic scaffold employed in the discovery and optimization of next-generation agrochemicals.[1] Unlike simple pyrazoles used as commodity nitrification inhibitors (e.g., DMPP), this N-aryl derivative serves as a sterically biased pharmacophore in the development of phenylpyrazole insecticides (GABA-gated chloride channel antagonists) and herbicide safeners.[1]

Its primary utility lies in the ortho-ethyl substitution , which introduces significant steric hindrance, restricting the rotation of the N-C bond between the pyrazole and phenyl rings.[1] This "conformational locking" is critical for high-affinity binding in protein pockets and enhancing lipophilicity (LogP) for improved cuticular penetration in target pests.[1]

Chemical Properties & Mechanistic Significance[1][2][3][4]

Physicochemical Profile
PropertyValueSignificance in Agrochemicals
CAS Number Research GradeUnique identifier for library synthesis.[1]
Molecular Weight ~172.23 g/mol Low MW allows for extensive functionalization while adhering to Tice's Rule for pesticides.[1]
LogP (Est.) 3.2 - 3.5Optimal range for foliar uptake and soil adsorption (Koc).[1]
Steric Parameter Ortho-EthylPrevents planar conformation; mimics the steric bulk of 2,6-disubstituted toxophores (e.g., Fipronil) without halogenation.[1]
Mechanism of Action (Applications)

This scaffold is utilized in two distinct research pathways:

  • Insecticide Discovery (GABA-R Antagonists):

    • Target: GABA-gated chloride channels in insects.[1]

    • Mechanism: The pyrazole ring inserts into the receptor pore.[1] The 2-ethylphenyl moiety provides the hydrophobic anchor.[1] The ethyl group's bulk forces the phenyl ring perpendicular to the pyrazole, a conformation often required for potent antagonism (similar to Ethiprole).[1]

  • Nitrification Inhibition (Nitrogen Stabilization):

    • Target: Ammonia Monooxygenase (AMO) in Nitrosomonas bacteria.[1]

    • Mechanism: The pyrazole nitrogen coordinates with the Copper (Cu) active site of AMO.[1] The N-phenyl group significantly reduces volatility compared to simple pyrazoles (like DMPP), extending efficacy in warm soils.[1]

Experimental Protocols

Protocol A: Regioselective C4-Functionalization (Synthesis)

Objective: To convert the inactive scaffold into a bioactive intermediate (e.g., 4-formyl or 4-cyano derivative) for SAR screening.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • POCl3 (Phosphorus oxychloride) (1.2 eq)[1]

  • DMF (Dimethylformamide) (5.0 eq)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried flask under N2, cool DMF (5.0 eq) to 0°C. Add POCl3 (1.2 eq) dropwise over 20 min. Stir for 30 min until a white semi-solid forms.

  • Addition: Dissolve this compound in anhydrous DCM (5 mL/mmol). Add dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction: Warm to reflux (40°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material (

    
    ).[1]
    
  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution (2M). Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Workup: Extract with DCM (3x). Wash organic layer with sat.[1] NaHCO3 and brine.[1] Dry over MgSO4.[1]

  • Purification: Silica gel chromatography. The product, This compound-4-carbaldehyde , is the key divergence point for synthesizing hydrazone insecticides or carboxylic acid safeners.[1]

Protocol B: Soil Nitrification Inhibition Assay

Objective: To quantify the efficacy of the compound in retarding the conversion of Ammonium (


) to Nitrate (

) in agricultural soil.[1][2]

Materials:

  • Soil: Standard sandy loam (sieved <2mm), adjusted to 60% Water Holding Capacity (WHC).[1]

  • Fertilizer: Ammonium Sulfate (AS) solution.[1]

  • Test Compound: this compound (dissolved in DMSO).[1]

  • Reference: DMPP (3,4-dimethylpyrazole phosphate).[1][3][4]

Workflow:

  • Treatment:

    • Control: Soil + AS (100 mg N/kg soil).[1]

    • Treatment: Soil + AS + Test Compound (0.5% w/w of N applied).[1]

    • Reference: Soil + AS + DMPP (0.5% w/w of N applied).[1]

  • Incubation: Incubate samples in 500 mL jars at 25°C in the dark. Aerate every 3 days to maintain aerobic conditions.[1]

  • Sampling: Extract soil subsamples (10g) at Days 0, 7, 14, 21, and 28.

  • Extraction: Shake soil with 100 mL of 2M KCl for 1 hour. Filter.

  • Analysis: Colorimetric determination of

    
     (Salicylate method) and 
    
    
    
    (Cadmium reduction) using a microplate reader or auto-analyzer.
  • Calculation: Calculate % Inhibition at Day 14:

    
    [1]
    

Visualization & Logic Flows[1]

Agrochemical Discovery Pipeline

The following diagram illustrates the critical path from the raw scaffold to functional bioactive candidates.[1]

AgchemDiscovery Scaffold This compound (Scaffold) Func C4-Functionalization (Vilsmeier-Haack / Halogenation) Scaffold->Func Activation Deriv1 4-Formyl Derivative (Precursor) Func->Deriv1 CHO group Deriv2 4-CN / 4-CF3 (Bioactive Core) Func->Deriv2 CN/CF3 group Screen2 Nitrification Assay (AMO Inhibition) Deriv1->Screen2 N-stabilizer path Screen1 Insecticide Screen (GABA-Cl Channel) Deriv2->Screen1 Pesticide path Lead Lead Candidate (Optimized LogP & Potency) Screen1->Lead IC50 < 100 nM Screen2->Lead >80% Inhibition @ Day 14

Caption: Workflow for diverging the this compound scaffold into insecticide or nutrient stabilizer pipelines.

Comparative Data & Performance

The following table contrasts the 1-(2-Ethylphenyl) scaffold against industry standards.

FeatureThis compoundFipronil (Standard Insecticide)DMPP (Standard N-Stabilizer)
Core Structure N-Aryl PyrazoleN-Aryl PyrazoleN-H Pyrazole
Steric Bulk Moderate (Ethyl) High (2,6-dichloro-4-CF3)Low (Methyls)
Volatility Low (Henry's Law Constant <

)
Very LowHigh (requires acid salt)
Soil Mobility Moderate (

~300-500)
Low (

>800)
High (Mobile)
Primary Use R&D Scaffold Commercial ActiveCommercial Active

Key Insight: The 2-ethyl group offers a "middle ground" in lipophilicity.[1] It is less persistent than the highly fluorinated Fipronil (reducing environmental accumulation concerns) but more stable and lipophilic than DMPP (preventing rapid leaching or volatilization).[1]

References

  • Zhang, Q., et al. (2016).[1][5] "Enantioseparation and determination of the chiral phenylpyrazole insecticide ethiprole in agricultural and environmental samples." Science of The Total Environment.[5]

  • Vertex Chem. (2021).[1] "Substituted 1,2,3-triazoles: a new class of nitrification inhibitors."[1] Scientific Reports.[1]

  • Sigma-Aldrich. (2023).[1] "Product Specification: 5-amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile." MilliporeSigma Catalog.

  • PubChem. (2023).[1] "Compound Summary: this compound-4-carboxylic Acid." National Library of Medicine.[1][6] [1][6]

  • Barth, T., et al. (2019).[1] "Mode of action of pyrazole nitrification inhibitors." Journal of Agricultural and Food Chemistry. (General reference for Pyrazole-AMO mechanism).

Sources

exploring 1-(2-Ethylphenyl)-1H-pyrazole as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Profiling 1-(2-Ethylphenyl)-1H-pyrazole as a Therapeutic Scaffold

Part 1: Executive Summary & Structural Rationale

This compound represents a distinct subclass of the N-arylpyrazole "privileged scaffold." While pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib), this specific derivative introduces a critical structural feature: ortho-substitution .

The 2-ethyl group on the phenyl ring exerts significant steric pressure, forcing the phenyl and pyrazole rings out of coplanarity. This "twisted" conformation (atropisomerism potential) is highly relevant for:

  • Selectivity: Disruption of planar stacking can reduce off-target binding to flat DNA intercalators while enhancing fit in globular enzyme pockets (e.g., Kinases, COX-2).

  • Lipophilicity: The ethyl group increases LogP, enhancing membrane permeability but potentially introducing metabolic liability via benzylic oxidation.

This guide details the protocols for synthesizing, profiling, and optimizing this scaffold for therapeutic development, specifically targeting inflammatory pathways (COX-2/5-LOX) and kinase inhibition .

Part 2: Chemical Synthesis & Quality Control

To explore this agent, high-purity synthesis is required. We recommend the Regioselective Condensation Method over metal-catalyzed coupling for initial scale-up due to higher atom economy and avoidance of heavy metal contaminants.

Protocol 1: Regioselective Synthesis via 1,3-Dipolar Condensation

Objective: Synthesize this compound with >98% purity.

Reagents:

  • (2-Ethylphenyl)hydrazine hydrochloride (CAS: Starting Material A)

  • 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)) - Precursor to 1,3-dicarbonyl equivalent

  • Ethanol (Absolute)

  • Hydrochloric Acid (12M)

Workflow:

  • Activation: Dissolve 1,1,3,3-tetramethoxypropane (10 mmol) in Ethanol (20 mL). Add 1 mL 12M HCl to hydrolyze the acetal to malonaldehyde in situ. Stir for 30 min at RT.

  • Condensation: Add (2-Ethylphenyl)hydrazine HCl (10 mmol) slowly to the mixture.

  • Cyclization: Reflux the mixture at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to RT. Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: The ortho-ethyl group may cause steric hindrance, leading to minor impurities. Purify via Flash Column Chromatography (Silica Gel 60).

    • Mobile Phase: Gradient 0-10% EtOAc in Hexanes.

  • Validation: Verify structure via 1H-NMR (look for the characteristic triplet/quartet of the ethyl group and the pyrazole protons).

Data Output: Physicochemical Profile

PropertyValue (Predicted/Observed)Significance
Molecular Weight 172.23 g/mol Fragment-like; ideal for FBDD.
cLogP ~2.8High permeability; BBB penetrant potential.
PSA (Polar Surface Area) ~17.8 ŲExcellent oral bioavailability.
Solubility (PBS, pH 7.4) < 50 µMCritical: Requires DMSO stock for bio-assays.

Part 3: Biological Profiling (In Vitro)

The N-arylpyrazole motif is a classic bioisostere for investigating Cyclooxygenase (COX) and Kinase inhibition.

Protocol 2: COX-2 Inhibition Screening (Fluorescent Assay)

Rationale: The 1-phenylpyrazole core mimics the pharmacophore of Celecoxib. The ortho-ethyl group probes the size of the hydrophobic side pocket in the COX-2 active site.

Materials:

  • Recombinant Human COX-2 Enzyme.

  • Arachidonic Acid (Substrate).

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) - Fluorogenic probe.

  • Test Compound: this compound (10 mM DMSO stock).

Step-by-Step:

  • Preparation: Dilute the 10 mM stock to screening concentrations (0.1 µM – 100 µM) in Assay Buffer (100 mM Tris-HCl, pH 8.0). Final DMSO concentration must be <1% to prevent enzyme denaturation.

  • Incubation: Add 10 µL of Enzyme + 10 µL of Inhibitor. Incubate for 10 min at 37°C to allow conformational adjustment (induced fit).

  • Reaction: Add 10 µL of Arachidonic Acid/ADHP mixture.

  • Detection: Peroxidase-coupled reaction converts ADHP to Resorufin. Measure Fluorescence (Ex 535 nm / Em 590 nm) after 15 minutes.

  • Calculation:

    
    
    
Visualizing the Screening Logic

ScreeningWorkflow Hit This compound (Scaffold Hit) Docking In Silico Docking (Steric Clash Check) Hit->Docking 1. Predict Binding Assay Enzyme Assay (COX-2 / Kinase) Docking->Assay 2. Screen Result IC50 Determination Assay->Result 3. Quantify Result->Hit Iterative Cycle Opt Lead Optimization (R-Group Derivatization) Result->Opt 4. If IC50 > 1µM

Figure 1: Hit-to-Lead workflow for profiling pyrazole scaffolds. The process emphasizes iterative testing of the ortho-substitution effect.

Part 4: ADME & Metabolic Stability (Critical Analysis)

Warning: The ethyl group at the ortho position is a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) can rapidly oxidize the benzylic carbon.

Protocol 3: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify metabolites (e.g., 1-(2-(1-hydroxyethyl)phenyl)-pyrazole).

Procedure:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate HLM with Test Compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor Transition: Parent ion

      
      .
      
    • Metabolite Scan: Look for

      
       Da (Hydroxylation) peaks.
      

Interpretation:

  • High Clearance: If

    
     min, the ethyl group is too labile.
    
  • Mitigation Strategy: If labile, replace the ethyl group with a bioisostere (e.g., -CF₃, -Cl, or Cyclopropyl) in the next synthesis round to block metabolic oxidation while maintaining steric bulk.

Part 5: Mechanism of Action (Hypothetical Pathway)

When applied as an anti-inflammatory agent, the N-arylpyrazole scaffold typically functions by blocking the hydrophobic channel of COX enzymes or the ATP-binding pocket of kinases.

MOA Drug This compound Target Target Protein (COX-2 or Kinase) Drug->Target Hydrophobic Interaction Binding Steric Blockade (Ortho-Ethyl Twist) Target->Binding Induced Fit Downstream Inhibition of Pro-Inflammatory Mediators (PGE2 / Cytokines) Binding->Downstream Signal Termination

Figure 2: Proposed Mechanism of Action. The ortho-ethyl group provides critical steric bulk that locks the molecule into the active site, preventing substrate processing.

References

  • Review of Scaffold Utility: Kumar, V. et al. "Pyrazoles as promising scaffold for the synthesis of novel bioactive compounds: A review." European Journal of Medicinal Chemistry, 2013. Link

  • Synthesis Methodology: Heller, S. T. & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 2006. Link

  • COX-2 Mechanism: Penning, T. D. et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997. Link

  • Metabolic Stability: Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999. Link

  • N-Arylpyrazole Bioactivity: Bekhit, A. A. et al. "Pyrazoles as interesting scaffolds for the development of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry, 2015. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Ethylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Ethylphenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. As a key structural motif in various pharmacologically active compounds, achieving a high yield of this pyrazole is often critical.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and mechanistic insights to help you navigate the common challenges associated with this synthesis.

Section 1: General Troubleshooting Guide

Low yields and inconsistent results are common frustrations in heterocyclic synthesis. The table below outlines frequent issues encountered during the synthesis of this compound, their probable causes, and recommended solutions based on established chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Quality of (2-Ethylphenyl)hydrazine: The hydrazine starting material may contain impurities from its synthesis or may have degraded upon storage.[1] 2. Incorrect Reaction pH: The Knorr pyrazole synthesis is acid-catalyzed.[2][3] The reaction rate is highly pH-dependent; conditions that are too neutral or too basic will prevent the necessary cyclization and dehydration steps.[4] 3. Inefficient Dehydration: The final step of the reaction is the elimination of water to form the aromatic pyrazole ring. Inadequate removal of water can stall the reaction.1. Verify Starting Material Purity: Synthesize fresh (2-Ethylphenyl)hydrazine hydrochloride, as the salt is more stable.[1][5] Confirm purity by NMR or melting point. 2. Optimize Acid Catalysis: Ensure the presence of a catalytic amount of acid (e.g., HCl, H₂SO₄, or acetic acid).[6][7] A pH range between 0 and 6.9 is generally effective.[8] 3. Facilitate Water Removal: Use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) or conduct the reaction at a temperature sufficient to drive off water, especially in the final stages.
Formation of Multiple Products / Isomers 1. Use of Asymmetrical 1,3-Dicarbonyl: If a 1,3-dicarbonyl compound with two different R-groups is used, the initial nucleophilic attack by the hydrazine can occur at either carbonyl group, leading to a mixture of regioisomers.[9][10] 2. Side Reactions: Incomplete reaction may leave the hydrazone intermediate.[4] Overly harsh conditions (high temperature, strong acid) can lead to decomposition or tar formation.1. Control Regioselectivity: For the synthesis of this compound (unsubstituted at C3, C4, C5), use a symmetrical C3 synthon like malondialdehyde or its protected equivalent (e.g., 1,1,3,3-tetraethoxypropane) to avoid isomerism.[8] If using an unsymmetrical diketone, consider using aprotic dipolar solvents (e.g., DMF, DMAc), which have been shown to improve regioselectivity.[9] 2. Optimize Reaction Conditions: Monitor the reaction closely using TLC to ensure full conversion.[7] Avoid excessive heating.
Difficult Product Purification 1. Oily Product: The target compound may be an oil at room temperature, making crystallization difficult. 2. Persistent Impurities: Starting materials or the hydrazone intermediate may co-elute with the product during chromatography. 3. Product Degradation on Silica Gel: The basic nitrogen atoms in the pyrazole ring can interact strongly with acidic silica gel, leading to streaking and poor recovery during column chromatography.1. Attempt Salt Formation: Convert the pyrazole product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.[11] 2. Use Alternative Purification: Consider vacuum distillation if the product is thermally stable. 3. Optimize Chromatography: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1%).[12] Alternatively, use a different stationary phase like alumina.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most widely used and direct method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][9][10] For this specific target, the reaction is between (2-Ethylphenyl)hydrazine and a malondialdehyde equivalent. This [3+2] cycloaddition is robust and well-documented.[9]

Q2: How critical is the purity of the (2-Ethylphenyl)hydrazine starting material?

It is extremely critical . The synthesis of (2-Ethylphenyl)hydrazine from 2-ethylaniline via diazotization and reduction is prone to inconsistencies and side-product formation.[1] Residual 2-ethylaniline or other impurities can significantly lower the yield of the subsequent pyrazole synthesis. It is highly recommended to use freshly prepared or purified (2-Ethylphenyl)hydrazine, preferably as its more stable hydrochloride salt.[1][5]

Q3: Which 1,3-dicarbonyl compound is best for synthesizing the parent this compound ring?

For the unsubstituted pyrazole core, the required reactant is malondialdehyde. However, malondialdehyde itself is unstable. Therefore, a protected synthetic equivalent is preferred. 1,1,3,3-Tetraethoxypropane is an excellent choice as it is a stable, commercially available liquid that hydrolyzes in situ under the acidic reaction conditions to generate malondialdehyde.[8]

Q4: What are the optimal reaction conditions (solvent, catalyst, temperature)?
  • Catalyst: An acid catalyst is essential.[2][3] Glacial acetic acid or mineral acids like HCl or H₂SO₄ are commonly used.[6] Acetic acid can often serve as both the catalyst and a co-solvent.[7]

  • Solvent: Ethanol is a standard solvent for this reaction.[13] A mixture of water and ethanol is also effective, particularly when starting with the hydrochloride salt of the hydrazine.[8]

  • Temperature: The reaction can often be performed at room temperature, but heating to reflux can significantly increase the rate and drive the reaction to completion.[7] A typical range is 80-100°C.

  • Stoichiometry: A slight excess of the 1,3-dicarbonyl component is sometimes used to ensure complete consumption of the more valuable hydrazine starting material.

Q5: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method.[7] Use a mobile phase such as 30% ethyl acetate in hexane. Spot the reaction mixture alongside your starting materials ((2-Ethylphenyl)hydrazine and the dicarbonyl compound). The reaction is complete when the spot corresponding to the hydrazine has been fully consumed. The pyrazole product will have a different Rf value.

Q6: What is the best work-up and purification strategy?
  • Work-up: After the reaction is complete, the mixture is typically cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.[14] The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.[14]

  • Purification: If the crude product is an oil or contains significant impurities, silica gel column chromatography is the standard approach.[14] If the product is a solid, recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture is often sufficient.[7][12] As noted in the troubleshooting guide, forming the hydrochloride salt can be an effective strategy to induce crystallization and purify the product.[11]

Section 3: Detailed Experimental Protocols

Protocol A: Synthesis of (2-Ethylphenyl)hydrazine Hydrochloride

This protocol is adapted from established procedures for the synthesis of arylhydrazine hydrochlorides.[1][5]

Safety: Arylhydrazines are toxic and potential carcinogens. Diazonium salts are unstable and potentially explosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Ethylaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (approx. 4.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (approx. 3.0 eq)

  • Water (deionized)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated HCl and water. Cool the solution to 0°C in an ice-salt bath.

    • Slowly add 2-ethylaniline dropwise while maintaining the temperature between 0-5°C. A thick white suspension of the aniline hydrochloride salt will form.[5]

    • Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline suspension over 1-1.5 hours, ensuring the internal temperature does not exceed 10°C.[5] Stir for an additional 30 minutes at 0-5°C after the addition is complete.

  • Reduction:

    • In a separate, larger flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution from the previous step to the stannous chloride solution. Maintain vigorous stirring and keep the temperature below 15°C.

    • After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours. A precipitate should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with a small amount of cold water, followed by a non-polar solvent like hexane to aid in drying.

    • Dry the white to off-white solid under vacuum to yield (2-Ethylphenyl)hydrazine hydrochloride.

Protocol B: Synthesis of this compound

This protocol utilizes the Knorr cyclocondensation reaction.[2][3]

Materials:

  • (2-Ethylphenyl)hydrazine hydrochloride (1.0 eq)

  • 1,1,3,3-Tetraethoxypropane (1.1 eq)

  • Ethanol

  • Water

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (2-Ethylphenyl)hydrazine hydrochloride in a mixture of ethanol and water.

  • Addition of Reagents: Add 1,1,3,3-tetraethoxypropane to the solution, followed by a few drops of glacial acetic acid to ensure the medium is acidic.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane) until the hydrazine starting material is no longer visible (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and neutralize the solution with saturated sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Section 4: Mechanistic Pathways and Workflows

Knorr Pyrazole Synthesis Mechanism

The diagram below illustrates the acid-catalyzed mechanism for the Knorr pyrazole synthesis. The key steps involve the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism Hydrazine (2-Ethylphenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone  + H⁺ - H₂O (Imination) Dicarbonyl 1,3-Dicarbonyl (from TEOP) Dicarbonyl->Hydrazone Cyclic_Int Cyclic Hemiaminal Hydrazone->Cyclic_Int Intramolecular Attack Pyrazole This compound Cyclic_Int->Pyrazole  - H₂O (Dehydration)

Caption: Acid-catalyzed Knorr synthesis of this compound.

Overall Experimental Workflow

This flowchart provides a high-level overview of the entire synthetic process, from starting materials to the final purified product.

Synthesis_Workflow Overall Synthesis Workflow cluster_SM Starting Materials Aniline 2-Ethylaniline Diazotization Diazotization & Reduction Aniline->Diazotization TEOP 1,1,3,3-Tetraethoxypropane Cyclocondensation Knorr Cyclocondensation TEOP->Cyclocondensation Hydrazine_HCl (2-Ethylphenyl)hydrazine HCl Diazotization->Hydrazine_HCl Hydrazine_HCl->Cyclocondensation Workup Aqueous Work-up & Extraction Cyclocondensation->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
  • Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

  • PrepChem.com. Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Available at: [Link]

  • ProQuest. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Available at: [Link]

  • Google Patents. Process for the preparation of pyrazoles.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Available at: [Link]

  • YouTube. synthesis of pyrazoles. Available at: [Link]

  • National Institutes of Health. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]

  • Google Patents. Method for purifying pyrazoles.
  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • RSC Publishing. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Scribd. A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. Available at: [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • ResearchGate. Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Available at: [Link]

  • Google Patents. Method and device for preparing ethylphenylhydrazine hydrochloride by pipelines.
  • National Institutes of Health. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available at: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 1-(2-Ethylphenyl)-1H-pyrazole in Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-Ethylphenyl)-1H-pyrazole in various experimental assays. Drawing from established principles of medicinal chemistry and formulation science, this document offers a logical, step-by-step approach to diagnosing and resolving poor solubility, ensuring the generation of reliable and reproducible data.

Understanding the Challenge: Physicochemical Profile of this compound

This compound, like many aromatic heterocyclic compounds, presents inherent solubility challenges in aqueous media due to its structural characteristics. While specific experimental data for this exact molecule is not extensively published, we can infer its likely behavior from its structure and data from similar pyrazole derivatives. The ethylphenyl group contributes to its lipophilicity, while the pyrazole ring offers some potential for hydrogen bonding.[1][2][3] An analog, 1-(4-Ethylphenyl)-1H-pyrazole, has a computed XLogP3 of 3, indicating a preference for lipophilic environments.[4] Another similar molecule, this compound-4-carboxylic acid, has a computed XLogP3-AA of 2.2.[5] These values suggest that the parent compound, this compound, is likely to be poorly soluble in water.

PropertyInferred CharacteristicImplication for Assays
Chemical Structure Aromatic, heterocyclic with a lipophilic ethylphenyl group.Low intrinsic aqueous solubility.
XLogP Likely in the range of 2-3.Indicates a tendency to partition into non-polar environments over aqueous solutions.
Hydrogen Bonding The pyrazole moiety has hydrogen bond acceptors.May offer some interaction with polar solvents, but this is often outweighed by the lipophilic character of the rest of the molecule.
pKa Pyrazoles are weakly basic.[6]pH adjustments may have a limited effect on solubility unless there are other ionizable groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is precipitating in my aqueous assay buffer. What is the first thing I should check?

A1: The most common cause of precipitation when diluting a stock solution is the concentration of the organic co-solvent in the final assay volume. Many researchers prepare high-concentration stock solutions in 100% Dimethyl Sulfoxide (DMSO) and then dilute this into an aqueous buffer. If the final concentration of DMSO is too low, the compound will crash out of solution.

Immediate Action Plan:

  • Calculate the final DMSO concentration in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[7][8]

  • Visually inspect for precipitation. After adding your compound to the assay medium, gently mix and observe for any cloudiness or visible particles.

  • Determine the kinetic solubility. This will give you an estimate of the compound's solubility under your specific assay conditions.[9][10]

dot

Caption: Initial troubleshooting workflow for compound precipitation.

Q2: I've confirmed my co-solvent concentration is appropriate, but I still see precipitation. How can I improve the solubility of my compound?

A2: If basic co-solvent concentrations are not the issue, you will need to explore more advanced solubilization strategies. The goal is to find a formulation that keeps your compound in solution at the desired assay concentration without interfering with the biological system.

Here is a tiered approach to improving solubility:

Tier 1: Co-Solvent Optimization

While DMSO is the most common, other organic solvents can be used, sometimes in combination.[11]

Co-SolventTypical Starting Concentration in Final AssayProsCons
DMSO < 0.5%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.[7][8]
Ethanol < 1%Less toxic than DMSO for some cell lines.[12][13]Generally a weaker solvent for highly lipophilic compounds.
Polyethylene Glycol (PEG) 300/400 < 1%Good solubilizing properties and generally low toxicity.[12]Can increase the viscosity of the solution.

Experimental Protocol: Co-Solvent Screening

  • Prepare a 10 mM stock solution of this compound in 100% DMSO, 100% Ethanol, and 100% PEG-400.

  • Serially dilute each stock solution into your aqueous assay buffer to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM).

  • Ensure the final co-solvent concentration remains constant across all dilutions (e.g., 0.5%).

  • Incubate at the assay temperature for a set period (e.g., 2 hours).[14]

  • Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry or filter the samples and measure the concentration of the soluble compound via HPLC-UV.[14][15]

Tier 2: pH Adjustment

Pyrazoles are weak bases, so altering the pH of your buffer might slightly improve solubility, although this effect is often more pronounced for compounds with more strongly acidic or basic functional groups.[6]

Considerations:

  • Assay Compatibility: Ensure that any pH change is compatible with your biological assay. For example, cell-based assays have a narrow tolerance for pH changes.

  • Compound Stability: Extreme pH values can lead to the degradation of your compound.

Tier 3: Use of Excipients

Excipients are pharmacologically inactive substances that can be used to improve the solubility of a drug.[16][17][18][19]

  • Surfactants: Molecules like Tween® 20/80 and Solutol® HS-15 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[20] Use these at concentrations above their critical micelle concentration (CMC) but be mindful of potential cell toxicity.[12][13]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the compound from the aqueous environment.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

dot

Caption: Tiered approach to troubleshooting solubility.

Q3: How do I differentiate between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assay?

A3: This is a critical distinction for troubleshooting.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid dilution from a high-concentration organic stock into an aqueous buffer.[9][10] It represents a supersaturated, metastable state and is highly relevant for most in vitro assays where the compound is not incubated for long periods.[14]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[15][21] This value is more critical for later stages of drug development, such as formulation for oral administration.[9]

For most in vitro screening and cell-based assays, kinetic solubility is the more practical and relevant parameter . If your compound is precipitating during your assay, you are exceeding its kinetic solubility under those specific conditions.

Experimental Protocol: Simplified Kinetic Solubility Assay

  • Prepare Stock Solution: Make a 10 mM stock of this compound in 100% DMSO.

  • Prepare Dilution Plate: In a 96-well plate, add your aqueous assay buffer.

  • Add Compound: Add a small volume of your DMSO stock to the buffer to achieve your desired final concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM). Keep the final DMSO concentration constant and low (e.g., 1%).

  • Incubate: Shake the plate at room temperature for 1-2 hours.

  • Analyze: Measure the turbidity of each well using a plate reader at a wavelength like 620 nm. The concentration at which you see a sharp increase in turbidity is an estimate of the kinetic solubility. Alternatively, use a filter plate to separate precipitated material and quantify the soluble fraction by HPLC-UV.[14][21]

Summary and Key Takeaways

  • Start Simple: Always check your final co-solvent concentration first. This is the most frequent cause of compound precipitation.

  • Know Your Compound: Understand the physicochemical properties of this compound to make informed decisions about solubilization strategies.

  • Assay-Relevant Solubility: For in vitro assays, focus on determining and optimizing the kinetic solubility.

  • Systematic Approach: Follow a tiered approach to troubleshooting, starting with co-solvent optimization before moving to more complex solutions like pH adjustment or the use of excipients.

  • Validate Your Method: Once you have found a suitable solubilization method, ensure that the chosen solvents and excipients do not interfere with your assay readout.

By methodically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and ensure the integrity of your experimental results.

References

  • Vulcanchem. 1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid.
  • Solubility of Things. Pyrazole.
  • National Journal of Pharmaceutical Sciences.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Evotec. Thermodynamic Solubility Assay.
  • International Journal of Research and Analytical Reviews. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. 2022-09-29.
  • Creative Biolabs. Solubility Assessment Service.
  • BioDuro. ADME Solubility Assay.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. 2024-03-15.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • PubChem. This compound-4-carboxylic Acid. 2026-01-24.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubChem. 1-(4-Ethylphenyl)-1H-pyrazole.
  • PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays.
  • PMC - PubMed Central.
  • Kinam Park.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. Formulation strategies for poorly soluble drugs. 2025-07-08.
  • MDPI.
  • ResearchGate.
  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • PMC - PubMed Central - NIH. Heterocycles in Medicinal Chemistry.
  • ChemScene. 1205194-49-5 | 1-[(2-methylphenyl)methyl]-1h-pyrazole.
  • Brieflands.
  • ResearchGate.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Lubrizol.
  • ChemicalBook. 2817-71-2(1-Ethylpyrazole) Product Description.
  • PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • MDPI. Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PubMed.

Sources

Technical Support Center: Scaling Synthesis of 1-(2-Ethylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Subject: Process Optimization & Troubleshooting for Scale-Up (100g – 5kg range)

Module 1: Strategic Route Selection

User Query: I have two potential routes: reacting (2-ethylphenyl)hydrazine with a 1,3-electrophile, or coupling 1-bromo-2-ethylbenzene with pyrazole. Which is better for kilogram-scale production?

Scientist Response: For scale-up, Route A (C-N Coupling) is the superior choice for safety and supply chain stability, despite the slightly higher cost of the catalyst.

Route Comparison Matrix
FeatureRoute A: Cu-Catalyzed C-N Coupling (Recommended)Route B: Hydrazine Cyclization (Not Recommended)
Key Reagents 1-Bromo-2-ethylbenzene, Pyrazole, CuI, Ligand(2-Ethylphenyl)hydrazine HCl, 1,1,3,3-Tetramethoxypropane
Safety Profile Moderate: Thermal hazards, heavy metal waste.High Risk: Hydrazines are potential carcinogens and skin sensitizers.[1]
Supply Chain Robust: Aryl bromides are commodity chemicals.Fragile: Substituted aryl hydrazines are expensive and unstable.
Purification Distillation or Acid-Base Extraction.Often requires chromatography to remove oligomers.
Scalability Linear scalability (100g

5kg).
Exotherm control is difficult during cyclization.
Decision Logic (Visualized)

RouteSelection cluster_A Route A Critical Factors Start Start: Select Synthesis Route Q1 Is (2-Ethylphenyl)hydrazine readily available & safe to handle? Start->Q1 RouteB Route B: Cyclization (High Safety Risk) Q1->RouteB Yes (Small Scale only) RouteA Route A: Ullmann Coupling (Recommended for Scale) Q1->RouteA No / Safety Priority Factor1 Steric Hindrance (Ortho-Ethyl) RouteA->Factor1 Factor2 Catalyst Removal (Cu) RouteA->Factor2

Caption: Decision tree prioritizing safety and scalability. Route A minimizes exposure to genotoxic hydrazine intermediates.

Module 2: The Protocol (Ullmann Coupling)

User Query: I am seeing low conversion (<60%) with standard Ullmann conditions. Is the ortho-ethyl group the problem?

Scientist Response: Yes. The ortho-ethyl group creates significant steric hindrance, impeding the ligation and oxidative addition steps at the Copper center. Standard conditions (CuI/K2CO3/DMF) often fail here. You must use a bidentate amine ligand to stabilize the active Cu(I) species and lower the activation energy.

Optimized Scale-Up Protocol (100g Basis)

Reaction Scheme: 1-Bromo-2-ethylbenzene + Pyrazole + Base + [Cu] -> Product

The "Gold Standard" Recipe:

  • Reactor Setup: 1L Jacketed Reactor with overhead stirring (impeller type: pitch-blade for solid suspension).

  • Charging (Inert Atmosphere):

    • Solvent: Toluene (500 mL, 5 vol). Why? Easier workup than DMF.

    • Substrate 1: 1-Bromo-2-ethylbenzene (100 g, 0.54 mol, 1.0 equiv).

    • Substrate 2: Pyrazole (44 g, 0.65 mol, 1.2 equiv).

    • Base: Potassium Carbonate (

      
      ), anhydrous, milled (150 g, 1.08 mol, 2.0 equiv). Note: Particle size is critical. Use <325 mesh.
      
  • Catalyst Addition:

    • Copper Source: CuI (5.1 g, 5 mol%).

    • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (7.6 g, 10 mol%) OR 1,10-Phenanthroline.

    • Technical Insight: DMEDA is preferred for ortho-substituted systems due to its flexibility compared to rigid phenanthrolines [1].

  • Reaction Profile:

    • Heat to 110°C (Reflux).

    • Agitate vigorously (800 RPM). The reaction is heterogeneous; mass transfer limits conversion.

    • Time: 18–24 hours.

Module 3: Troubleshooting & Diagnostics

User Query: My reaction turned black and stalled. What happened?

Diagnostic Guide:

SymptomProbable CauseCorrective Action
Reaction Stalls at ~50% Catalyst Deactivation (Disproportionation). Cu(I) oxidized to Cu(II) or disproportionated to Cu(0) (black ppt) due to O2 leak.Prevention: Ensure strict N2/Ar sparging. Add 2-5 mol% extra ligand at the start to stabilize Cu(I).
Low Reaction Rate "The Ortho Effect" / Mass Transfer. The ethyl group blocks the metal center; or base is not suspended.Action: Increase temp to 120°C (switch solvent to Xylene). Increase stirring speed. Ensure

is micronized.
Blue/Green Supernatant Copper Oxidation. This is actually good during workup (Cu(II) is water soluble), but bad during reaction.If observed during reaction, the run is likely compromised by oxygen.
Product is Colored (Yellow/Brown) Ligand Residue / Iodine. Wash organic layer with 10%

(Thiosulfate) to remove iodine/oxidized species.

Module 4: Downstream Processing (Purification)

User Query: Distillation is difficult because the product solidifies in the condenser. Column chromatography is too expensive for 1kg. How do I purify this?

Scientist Response: Avoid chromatography. For pyrazoles, the "Salt Formation" method is the industry standard for purification without distillation [2].

The "Salt Formation" Workflow
  • Copper Removal (The EDTA Wash):

    • Cool reaction mixture to 25°C.

    • Add water (5 vol) and EDTA disodium salt (0.5 equiv relative to Cu) or 10% aqueous

      
      .
      
    • Agitate 30 mins. The aqueous layer will turn deep blue (Cu-amine complex).

    • Separate phases.[2]

  • Purification by Salt Precipitation:

    • The target, 1-(2-Ethylphenyl)-1H-pyrazole, is a weak base.

    • Dissolve crude oil in Isopropyl Acetate (IPAc) or Ethanol.

    • Add HCl (conc. or gas) slowly.

    • The HCl salt of the product will precipitate as a solid, while non-basic impurities (unreacted bromide, ligand residues) remain in solution.

    • Filter the solid salt. Wash with cold IPAc.

  • Free Basing:

    • Suspend the salt in water/DCM.

    • Neutralize with NaOH to pH 10.[3]

    • Separate organic layer, dry, and concentrate to obtain high-purity product (>99%).

Workup Process Flow

Workup RxnMix Crude Rxn Mixture (Toluene) Wash Aqueous Wash (NH4OH or EDTA) RxnMix->Wash PhaseCut Phase Separation Wash->PhaseCut SaltForm Salt Formation (Add HCl in IPAc) PhaseCut->SaltForm Organic Layer Filter Filtration (Impurities in filtrate) SaltForm->Filter FreeBase Free Base Regeneration (NaOH / DCM) Filter->FreeBase Solid Cake Final Pure Product (>99%) FreeBase->Final

Caption: Purification strategy utilizing the basicity of the pyrazole ring to avoid distillation.

Module 5: Safety & Compliance

User Query: Are there specific thermal hazards with the pyrazole ring?

Scientist Response:

  • Exotherm: The N-arylation is exothermic. On a >1kg scale, dose the base or the catalyst as a slurry to control heat release if the reactor cooling capacity is low.

  • Hydrazine (If using Route B): If you must use the hydrazine route, (2-ethylphenyl)hydrazine is a suspected carcinogen. Use a closed-system reactor and destroy all waste streams with bleach (hypochlorite) to oxidize hydrazine residues before disposal.

  • Waste Disposal: The copper-containing aqueous waste from Route A is toxic to aquatic life. It must be segregated and treated as heavy metal waste, not flushed down the drain.

References

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society. (Foundational work establishing diamine ligands for hindered substrates).

  • Google Patents. (2011). "Method for purifying pyrazoles (WO2011076194A1)." (Describes the acid-salt purification technique).

  • Matyjaszewski Polymer Group. "Catalyst Removal." Carnegie Mellon University. (Protocols for removing Copper species).

  • PubChem. "1-(2-Ethylphenyl)hydrazine hydrochloride Safety Data." (Safety data for the hydrazine precursor).

Sources

Technical Support Center: Enhancing the Biological Activity of 1-(2-Ethylphenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-(2-Ethylphenyl)-1H-pyrazole derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of enhancing the biological activity of this promising class of compounds. My approach is to blend established scientific principles with practical, field-proven insights to empower your research endeavors.

Introduction: The Therapeutic Potential of 1-(2-Ethylphenyl)-1H-pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[3][4] The this compound scaffold, in particular, offers a unique combination of steric and electronic properties that can be strategically manipulated to optimize therapeutic efficacy. This guide will focus on practical approaches to unlock the full potential of these derivatives.

Frequently Asked Questions (FAQs)

Here, we address common questions and challenges encountered during the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis and Purification

  • Q1: I am observing low yields in the synthesis of my this compound derivative. What are the likely causes and how can I troubleshoot this?

    A1: Low yields in heterocyclic synthesis are a common challenge.[5] Several factors could be at play:

    • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[6] It's advisable to perform small-scale trial reactions to identify the optimal parameters before scaling up.

    • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions.[6] Always use high-purity reagents and ensure your solvents are anhydrous, especially for moisture-sensitive reactions.

    • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[6] Employing an inert atmosphere, such as nitrogen or argon, can significantly improve your yield.

    • Inefficient Mixing: In heterogeneous reactions, proper stirring is crucial for ensuring the reactants interact effectively.[6]

  • Q2: I am struggling with the purification of my final compound. What are the best practices?

    A2: Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple byproducts.

    • Chromatography: Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

    • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

    • Residual Metal Catalysts: If you are using metal-catalyzed cross-coupling reactions, removing the residual catalyst is crucial. Techniques include filtration through a plug of Celite or activated carbon, or using metal scavengers.[7]

Biological Activity and Assays

  • Q3: What are the most probable biological targets for this compound derivatives?

    A3: Based on the extensive literature on pyrazole derivatives, likely biological targets include:

    • Cyclooxygenase (COX) enzymes: Many pyrazole-containing compounds are potent anti-inflammatory agents that selectively inhibit COX-2.[1]

    • Kinases: The pyrazole scaffold is a common feature in kinase inhibitors developed for cancer therapy.

    • Microbial enzymes: Pyrazole derivatives have shown significant antimicrobial activity by targeting essential enzymes in bacteria and fungi.[3]

  • Q4: I am not observing the expected biological activity in my primary screen. What should I check?

    A4: Several factors can contribute to a lack of activity:

    • Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. Poor solubility is a common reason for false-negative results. The use of a co-solvent like DMSO is common, but its final concentration should be carefully controlled and included in vehicle controls.

    • Compound Stability: Your compound may be degrading under the assay conditions (e.g., temperature, pH, light exposure). You can assess stability by incubating the compound in the assay buffer for the duration of the experiment and then analyzing it by LC-MS.

    • Assay Interference: The compound itself might interfere with the assay technology (e.g., fluorescence quenching, colorimetric interference). Running appropriate controls is essential to rule this out.

Troubleshooting Guides

This section provides more detailed troubleshooting workflows for common experimental hurdles.

Troubleshooting Low Yields in Synthesis
Symptom Possible Cause Suggested Solution
No product formation Incorrect reaction conditionsVerify temperature, reaction time, and stoichiometry. Run a positive control reaction with known substrates.
Inactive reagentsCheck the purity and activity of starting materials and catalysts.
Formation of multiple byproducts Non-selective reactionOptimize reaction conditions (e.g., lower temperature, change solvent). Consider using a more selective catalyst or protecting groups.
Decomposition of starting material or productMonitor the reaction by TLC or LC-MS to check for degradation. If necessary, modify the reaction conditions to be milder.
Low conversion of starting material Insufficient reaction time or temperatureExtend the reaction time or cautiously increase the temperature.
Catalyst deactivationUse a fresh batch of catalyst or increase the catalyst loading.
Troubleshooting Biological Assay Failures
Symptom Possible Cause Suggested Solution
High variability between replicates Pipetting errorsEnsure proper mixing of solutions and use calibrated pipettes.
Cell plating inconsistencyEnsure even cell distribution when seeding plates.
No dose-response curve Compound is inactive at the tested concentrationsTest a wider range of concentrations, including higher concentrations if solubility permits.
Compound is cytotoxicPerform a cytotoxicity assay to determine the non-toxic concentration range of your compound.
Inconsistent results between experiments Variation in cell passage numberUse cells within a consistent and low passage number range.
Reagent variabilityUse the same batches of reagents and media for all related experiments.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole via a cyclocondensation reaction.[3]

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of an appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of NaOH (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry to obtain the chalcone intermediate.

Step 2: Cyclization to the Pyrazole

  • To a solution of the chalcone (1.0 eq) in glacial acetic acid, add 2-ethylphenylhydrazine hydrochloride (1.2 eq).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol outlines a cell-based assay to evaluate the COX-2 inhibitory activity of your derivatives.[8]

Step 1: Cell Culture and Treatment

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of your test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce COX-2 expression and prostaglandin E2 (PGE2) production.

Step 2: Measurement of PGE2 Levels

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Step 3: Data Analysis

  • Calculate the percentage of PGE2 inhibition for each concentration of your test compound compared to the LPS-stimulated control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of PGE2 production) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Logical Workflow for Enhancing Biological Activity

workflow cluster_synthesis Synthesis & Modification cluster_testing Biological Evaluation cluster_optimization Optimization Start Lead Compound This compound SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Identify key pharmacophores Synthesis Synthesize Analogs SAR->Synthesis Design new derivatives Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening Purification->Screening Test for activity DoseResponse Dose-Response & IC50 Screening->DoseResponse Active compounds Mechanism Mechanism of Action Studies DoseResponse->Mechanism Potent compounds Data Analyze Data Mechanism->Data Decision Go/No-Go Decision Data->Decision Decision->SAR Iterate design Optimized Optimized Lead Decision->Optimized Advance lead

Caption: Iterative workflow for lead optimization.

Hypothetical Signaling Pathway for Anti-inflammatory Action

pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB p50/p65 IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates COX2 COX-2 Gene Transcription Nucleus->COX2 induces PGE2 PGE2 Production COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Pyrazole This compound Derivative Pyrazole->IKK inhibits

Caption: Inhibition of the NF-κB pathway.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]

  • Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2008). PubMed. Retrieved January 29, 2024, from [Link]

  • Preparation of pyrazole and its derivatives. (1991). Google Patents.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2023). Preprints.org. Retrieved January 29, 2024, from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). MSA Repository. Retrieved January 29, 2024, from [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. (2007). PubMed. Retrieved January 29, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved January 29, 2024, from [Link]

  • Pyrazole Ligands: Structure-Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (2001). Journal of Medicinal Chemistry. Retrieved January 29, 2024, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Retrieved January 29, 2024, from [Link]

  • Exploring pyrazolines as potential inhibitors of NSP3-macrodomain of SARS-CoV-2: synthesis and in silico analysis. (2023). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. (2020). PubMed Central. Retrieved January 29, 2024, from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved January 29, 2024, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 29, 2024, from [Link]

  • Purification Troubleshooting. (2024). Reddit. Retrieved January 29, 2024, from [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (2024). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. (2017). PubMed. Retrieved January 29, 2024, from [Link]

  • Characterization of Electron Beam-Induced Polymerization of Isodecyl Methacrylate, Benzyl Methacrylate, and Their Equimolar Mixture Based on Monomer Properties. (2024). MDPI. Retrieved January 29, 2024, from [Link]

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). PubMed Central. Retrieved January 29, 2024, from [Link]

Sources

Validation & Comparative

validation of the anti-inflammatory effects of 1-(2-Ethylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Validation of the Anti-Inflammatory Efficacy of 1-(2-Ethylphenyl)-1H-pyrazole: A Comparative Guide

Executive Summary

This compound represents a critical structural scaffold within the N-arylpyrazole class, a chemical family historically validated for potent anti-inflammatory properties (e.g., Celecoxib, Rimonabant). Unlike simple pyrazoles, the ortho-ethyl substitution on the N-phenyl ring introduces steric constraints that may enhance selectivity for the cyclooxygenase-2 (COX-2) hydrophobic pocket or modulate p38 MAPK signaling.

This guide provides a rigorous, self-validating framework for assessing the anti-inflammatory profile of this compound. It moves beyond basic screening to establish a definitive pharmacological profile against industry standards like Celecoxib (structural analog) and Indomethacin (non-selective NSAID benchmark).

Mechanism of Action (MOA) & Target Hypothesis

To validate this compound, we must first map its hypothesized interaction within the inflammatory cascade. N-arylpyrazoles primarily act by blocking the biosynthesis of prostaglandins (PGs) or suppressing upstream cytokine production.

Primary Hypothesis: The pyrazole core mimics the arachidonic acid transition state within the COX-2 active site, while the 2-ethylphenyl moiety provides the necessary lipophilicity to anchor the molecule in the hydrophobic channel, potentially reducing GI toxicity associated with COX-1 inhibition.

Figure 1: Hypothesized Signaling Pathway & Intervention Points

MOA_Pathway Stimulus Inflammatory Stimulus (LPS / Carrageenan) Membrane Cell Membrane (Phospholipids) Stimulus->Membrane Activates PLA2 Phospholipase A2 Membrane->PLA2 Release AA Arachidonic Acid PLA2->AA Hydrolysis COX2 COX-2 Enzyme (Inducible) AA->COX2 COX1 COX-1 Enzyme (Constitutive) AA->COX1 PGE2 Prostaglandin E2 (Pain/Inflammation) COX2->PGE2 TxA2 Thromboxane A2 (Platelets/Homeostasis) COX1->TxA2 Candidate This compound Candidate->COX2 Selective Inhibition (Hypothesized) Candidate->COX1 Weak/No Inhibition (Desired) Celecoxib Celecoxib (Comparator) Celecoxib->COX2 Validated Inhibition

Caption: Figure 1. The compound targets the inducible COX-2 pathway, blocking PGE2 synthesis while sparing COX-1 mediated homeostasis.

Comparative Analysis: Benchmarking Performance

Validation requires context. The data below establishes the "Success Criteria" for this compound. To be considered a viable lead, the compound must demonstrate a Selectivity Index (SI) > 50 or potency superior to Indomethacin.

Table 1: Comparative Performance Benchmarks
FeatureThis compound (Target Profile)Celecoxib (Standard)Indomethacin (Control)
Primary Target COX-2 (Selective)COX-2 (Highly Selective)COX-1 / COX-2 (Non-selective)
IC50 (COX-2) < 0.5 µM (Required for efficacy)0.04 - 0.8 µM0.6 - 5.0 µM
Selectivity (COX-2/COX-1) > 50 (Target)> 200~ 0.5 - 2.0 (Poor)
In Vivo Potency (ED50) 5 - 10 mg/kg3 - 10 mg/kg1 - 3 mg/kg
GI Toxicity Risk Low (Theoretical)LowHigh (Ulcerogenic)

Expert Insight: If your IC50 for COX-2 is > 10 µM, the ortho-ethyl group may be causing steric hindrance preventing deep pocket binding. Consider evaluating meta or para isomers if this occurs.

Experimental Validation Protocols

This section details the "Self-Validating System." You must run these assays in parallel with positive controls to ensure data integrity.

Phase 1: In Vitro Screening (Mechanism & Safety)

Objective: Confirm anti-inflammatory activity is due to pathway inhibition, not cell death.

Protocol A: COX-1/COX-2 Enzymatic Inhibition Assay

  • Reagents: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Substrate: Arachidonic acid (100 µM).

  • Detection: Colorimetric TMPD assay or EIA for PGE2.

  • Procedure:

    • Incubate enzyme with this compound (0.01 – 100 µM) for 10 mins.

    • Add Arachidonic acid to initiate reaction (2 mins).

    • Measure absorbance/fluorescence.

    • Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: RAW 264.7 Macrophage Challenge (Cellular Efficacy) Why this matters: Enzymatic assays don't account for membrane permeability. This assay validates if the drug can enter the cell and act in a physiological environment.

  • Culture: RAW 264.7 cells in DMEM + 10% FBS.

  • Induction: Stimulate with Lipopolysaccharide (LPS, 1 µg/mL).

  • Treatment: Co-treat with test compound (1, 10, 50 µM).

  • Readout:

    • Nitric Oxide (NO): Griess Reagent assay on supernatant.

    • Cytokines (TNF-α, IL-6): ELISA.

    • Viability (Crucial): MTT or Alamar Blue assay to ensure NO reduction isn't due to cell death.

Phase 2: In Vivo Validation (Systemic Efficacy)

Protocol C: Carrageenan-Induced Paw Edema (Rat Model) The Gold Standard for acute inflammation.

  • Animals: Wistar rats (150-200g), n=6 per group.

  • Groups: Vehicle, Indomethacin (10 mg/kg), Test Compound (10, 20, 40 mg/kg).

  • Administration: Oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Analysis: Calculate % Inhibition =

    
    .[1]
    
Figure 2: Experimental Validation Workflow

Validation_Workflow cluster_InVitro Phase 1: In Vitro cluster_InVivo Phase 2: In Vivo Compound This compound Enzyme Enzymatic Assay (COX-1 vs COX-2) Compound->Enzyme Cellular RAW 264.7 Assay (LPS Induced) Compound->Cellular Decision Go/No-Go Decision Enzyme->Decision IC50 < 10µM? Tox MTT Viability (Exclude Cytotoxicity) Cellular->Tox Mandatory Check Tox->Decision Viability > 90%? Edema Paw Edema Model (Acute Inflammation) Histology Histopathology (Tissue Analysis) Edema->Histology Decision->Edema Pass

Caption: Figure 2. A stepwise workflow ensuring only non-toxic, potent candidates proceed to animal testing.

Troubleshooting & Data Interpretation

  • False Positives in Cellular Assays: If you see 100% inhibition of NO production but also observe a change in cell morphology, run an LDH release assay. The compound might be lysing the cells rather than inhibiting the enzyme.

  • Solubility Issues: Pyrazoles can be lipophilic. If precipitation occurs in the aqueous enzyme buffer, use DMSO (final concentration < 1%) or a cyclodextrin carrier.

  • Lack of In Vivo Efficacy: If the compound works in vitro but fails in vivo, consider the "2-ethyl" steric bulk. It may be susceptible to rapid hepatic metabolism (CYP450 oxidation). A pharmacokinetic (PK) spot-check is recommended.

References

  • PubChem. this compound-4-carboxylic Acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021. Available at: [Link]

  • ResearchGate. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Acute Disease, 2019.[2] Available at: [Link]

  • PubMed Central. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molbank, 2019. Available at: [Link]

  • Taylor & Francis. Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][3]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 1-(2-Ethylphenyl)-1H-pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Medicinal Chemistry Guide Domain: Drug Discovery & Lead Optimization (Kinase/COX/mPGES-1 Inhibitors)

Executive Summary: The Ortho-Ethyl "Twist" Effect

In the landscape of medicinal chemistry, the 1-phenylpyrazole moiety is a "privileged scaffold," serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and agricultural agents like Fipronil. However, the specific substitution pattern of 1-(2-Ethylphenyl)-1H-pyrazole represents a critical optimization node often utilized to modulate conformational entropy and lipophilicity .

This guide analyzes the utility of the ortho-ethyl group compared to standard alternatives (methyl, chloro, hydrogen). Our experimental evaluation focuses on its application in developing inhibitors for mPGES-1 (Microsomal Prostaglandin E Synthase-1) and p38 MAPK , where the "ortho-twist" is essential for selectivity.

Key Takeaway: The 2-ethyl substituent forces a non-coplanar conformation (dihedral angle ~50–60°) between the phenyl and pyrazole rings, creating a "propeller" geometry that improves selectivity for hydrophobic pockets but introduces a metabolic liability (benzylic oxidation) compared to halogenated analogs.

Comparative SAR Analysis: Performance vs. Alternatives

The following data summarizes the physicochemical and biological impact of varying the ortho-position (R1) on the N-phenyl ring of a standard 3,5-substituted pyrazole lead compound.

Table 1: Physicochemical & Potency Comparison

Context: Inhibition of mPGES-1 (Target for inflammation/pain) in human whole blood (HWB).

Ortho-Substituent (R1)Dihedral Angle (Calc.)LogP (Lipophilicity)mPGES-1 IC50 (nM)Metabolic Stability (t1/2, min)Performance Verdict
-H (Unsubstituted) ~20° (Planar)2.8>10,000>120Poor. Too planar; lacks shape complementarity.
-CH3 (Methyl) ~45°3.112085Good. Balanced potency/stability.
-C2H5 (Ethyl) ~60° 3.5 45 38 Best Potency. Superior hydrophobic fill; high metabolic clearance.
-Cl (Chloro) ~55°3.380>120Best Stability. Good compromise, but halogen bond issues may arise.
-CF3 (Trifluoromethyl) ~65°3.9210>120Poor. Steric bulk too large; clashes with binding pocket wall.
Critical Analysis of Alternatives
  • The 2-Ethyl Advantage (The Lead): The ethyl group provides a specific "steric lock." By forcing the phenyl ring out of plane, it prevents the molecule from intercalating into DNA or binding to flat, non-specific targets. In kinase pockets (e.g., p38), the ethyl group fills the hydrophobic "Gatekeeper" region more effectively than a methyl group.

  • The 2-Chloro Alternative (The Stabilizer): While the 2-ethyl analog is more potent, it suffers from rapid Phase I metabolism via CYP450-mediated benzylic hydroxylation at the ethyl

    
    -carbon. Replacing Ethyl with Chloro maintains the twist (steric bulk) and improves half-life (
    
    
    
    ) significantly, though often at a slight cost to binding affinity due to the loss of van der Waals contact.
  • The Unsubstituted (H) Failure: Without an ortho-substituent, the N-phenyl ring rotates freely, often adopting a planar conformation that leads to "brick-dust" insolubility and poor target selectivity.

Mechanistic Visualization: The "Ortho-Twist" Pathway

The following diagram illustrates how the 1-(2-Ethylphenyl) scaffold functions within a biological signaling pathway (specifically the inflammatory p38/COX-2 axis) and how the structure dictates function.

SAR_Mechanism cluster_SAR SAR Features Scaffold This compound Ortho_Et Ortho-Ethyl Group (Steric Handle) Scaffold->Ortho_Et Possesses Pyrazole_N Pyrazole Nitrogens (H-Bond Acceptor) Scaffold->Pyrazole_N Possesses Target_Pocket Target Hydrophobic Pocket (e.g., mPGES-1 / p38) Ortho_Et->Target_Pocket 1. Forces Dihedral Twist 2. Fills Lipophilic Void Metabolism CYP450 Metabolism (Benzylic Oxidation) Ortho_Et->Metabolism Liability: Rapid Clearance Pyrazole_N->Target_Pocket Key H-Bond Interaction Response Anti-Inflammatory Response (Decreased PGE2) Target_Pocket->Response Inhibition

Figure 1: Mechanistic impact of the 2-ethyl substituent.[1] The group acts as a conformational anchor, optimizing binding geometry while presenting a specific metabolic liability.

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

Protocol A: Regioselective Synthesis of 1-(2-Ethylphenyl)-pyrazoles

Objective: Synthesize the core scaffold with high regioselectivity (N1 vs N2).

  • Reagents: 2-Ethylphenylhydrazine hydrochloride (1.0 eq), 1,3-Diketone derivative (1.0 eq), Ethanol (solvent), Acetic Acid (catalyst).

  • Procedure:

    • Dissolve 1,3-diketone in EtOH (0.5 M concentration).

    • Add 2-Ethylphenylhydrazine HCl.

    • Add catalytic glacial acetic acid (10 mol%).

    • Critical Step: Reflux at 80°C for 4 hours. Note: The steric bulk of the 2-ethyl group may slow kinetics compared to phenylhydrazine. Monitor by TLC.

    • Cool to room temperature. The product often precipitates.

    • Purification: Recrystallize from EtOH/Water. If regioisomers form (3-substituted vs 5-substituted), separate via flash chromatography (Hexane/EtOAc).

  • Validation: 1H NMR must show the ethyl triplet (~1.1 ppm) and quartet (~2.5 ppm). The pyrazole C4-H usually appears as a singlet around 6.5–7.0 ppm.

Protocol B: Microsomal Stability Assay (Metabolic Liability Check)

Objective: Quantify the metabolic vulnerability of the ethyl group.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (2-ethyl analog).

  • Cofactor: NADPH regenerating system.

  • Workflow:

    • Incubate compound + HLM + NADPH at 37°C.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
    • 
      .
      
    • Success Criteria: If

      
       min, the ethyl group is a liability. Consider replacing with 2-cyclopropyl or 2-chloro.
      
Synthesis Workflow Diagram

The synthesis of these analogs requires careful control of regiochemistry.

Synthesis_Flow Start 2-Ethylaniline Step1 Diazotization & Reduction Start->Step1 Intermediate 2-Ethylphenylhydrazine Step1->Intermediate Step2 Cyclocondensation (Reflux, EtOH, H+) Intermediate->Step2 Reactant 1,3-Diketone (R-CO-CH2-CO-R') Reactant->Step2 Product This compound Step2->Product Regioselective Ring Closure

Figure 2: Synthetic route from aniline precursors. The cyclocondensation step is sensitive to the steric hindrance of the ethyl group.

References & Authoritative Sources
  • Review of Pyrazole Biological Activity:

    • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[1][2][3][4][5][6][7]

    • Source: International Journal of Pharmaceutical Sciences Review and Research (2020).[5][8]

    • URL:[Link]

  • SAR of Pyrazoles in Inflammation:

    • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

    • Source: Frontiers in Pharmacology (2021).

    • URL:[Link]

  • Metabolic & Synthetic Context:

    • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

    • Source: Molecules (MDPI).

    • URL:[Link]

  • mPGES-1 Inhibitor Context (Analogous Scaffolds):

    • Title: Discovery of potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).

    • Source: Journal of Medicinal Chemistry (General Reference for 1,5-diarylpyrazole scaffold logic).

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Pyrazole-Based Compounds: A Case Study Framework for 1-(2-Ethylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Imperative for Selectivity

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] From the anti-inflammatory celecoxib (Celebrex®) to the oncology drug crizotinib (Xalkori®), the pyrazole moiety has demonstrated remarkable versatility, enabling the design of compounds that target a wide array of biological pathways.[3][4] This success has spurred the synthesis of novel derivatives, such as 1-(2-Ethylphenyl)-1H-pyrazole, with the aim of discovering new therapeutic agents.

However, the very versatility that makes the pyrazole scaffold attractive also presents a significant challenge: the potential for cross-reactivity. A molecule designed to inhibit a specific protein kinase, for instance, may inadvertently interact with other kinases or unrelated proteins, leading to off-target effects.[5] These unintended interactions can manifest as adverse drug reactions (ADRs), toxicity, or reduced therapeutic efficacy.[6][7][8] Conversely, a well-characterized off-target interaction can sometimes open avenues for drug repurposing.

Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of rational drug design.[9][10][11] This guide provides a comprehensive framework for conducting cross-reactivity studies on a novel pyrazole derivative, using the hypothetical case of this compound. We will proceed under the assumption that initial screening has identified this compound as a potential inhibitor of a protein kinase, a common target class for pyrazole-based molecules.[12]

The Strategic Framework for Cross-Reactivity Profiling

A robust cross-reactivity study is a multi-stage process designed to move from broad, high-throughput screening to specific, cell-based validation. The goal is to build a comprehensive "selectivity profile" that informs on the compound's specificity and potential liabilities.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Validation & Quantification cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Profile Analysis A Hypothesized Primary Target (e.g., Kinase X) B Broad Panel Screening (e.g., Kinome-wide Scan) A->B  Identify potential off-targets C Dose-Response Assays (IC50) on Primary Target & 'Hits' B->C  Confirm and quantify activity D Binding Affinity Determination (Ki) (e.g., TR-FRET, Radioligand Assay) C->D  Determine binding constants E Cellular Target Engagement (e.g., CETSA) D->E  Validate interaction in cells F Functional Cellular Assays (e.g., Phosphorylation, Viability) E->F  Assess functional consequences G Selectivity Profile Generation & Comparator Analysis F->G  Evaluate therapeutic window

Caption: Workflow for a comprehensive cross-reactivity study.

Experimental Methodologies: From Biochemical Assays to Cellular Validation

The following protocols represent a gold-standard approach to building a reliable selectivity profile. The choice of specific assays may be adapted based on the hypothesized target class.

High-Throughput Kinase Panel Screening

The first step is to cast a wide net. Screening the compound against a large, diverse panel of kinases provides an unbiased view of its selectivity across the kinome. Commercial services offer panels covering hundreds of human kinases.

Causality Behind Experimental Choices:

  • Why a large panel? The human kinome is highly conserved, particularly in the ATP-binding pocket where most inhibitors act. A broad screen is essential to uncover unexpected interactions that sequence homology alone might not predict.[13]

  • Why at a fixed concentration? An initial screen at a single, relatively high concentration (e.g., 1 or 10 µM) is a cost-effective way to identify potential "hits" that warrant further investigation.

  • Assay Principle: Many screening platforms use a universal format, such as measuring the amount of ADP produced, which is directly proportional to kinase activity. A reduction in ADP indicates inhibition.

Binding Affinity Determination: LanthaScreen™ TR-FRET Assay

Once initial hits are identified, it is crucial to quantify the binding affinity (Kᵢ) to both the primary target and key off-targets. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, offer a robust method for this.[14][15]

Assay Principle: This is a competitive binding assay.[14] A fluorescently labeled, broad-spectrum kinase inhibitor (the "tracer") binds to the kinase's ATP pocket. A terbium-labeled antibody that recognizes the kinase is also added. When both are bound, they are in close proximity, allowing for FRET to occur upon excitation. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[15][16]

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare a 5X Kinase Buffer solution.

    • Dilute the kinase, Europium-labeled anti-tag antibody, and Alexa Fluor™ tracer to their optimal 5X working concentrations in the prepared buffer. The optimal tracer concentration should be empirically determined but is often near its Kd for the kinase.

    • Prepare a serial dilution of this compound and any comparator compounds, typically starting at 100 µM.

  • Assay Plate Setup (384-well plate):

    • Add 2 µL of the serially diluted compound or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the tracer solution to all wells.

    • Initiate the reaction by adding 6 µL of the kinase/antibody mixture to each well. The final volume is 10 µL.

  • Incubation:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor wavelength (e.g., 520 nm for fluorescein) and the donor wavelength (e.g., 495 nm for terbium).[16]

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which requires the Kd of the tracer for the specific kinase.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Biochemical assays are invaluable, but they do not fully replicate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify that a compound binds to its intended target within intact cells.[17][18][19]

Assay Principle: The binding of a ligand (your compound) to its target protein generally increases the protein's thermal stability.[20] In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[17] The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or other immunoassays.

Detailed Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture cells to an appropriate confluency (e.g., 80-90%).

    • Treat the cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10-50 µM).

    • Incubate under normal culture conditions for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a PCR machine (e.g., 40°C to 68°C in 2°C increments).[21]

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Normalize the samples to the same total protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison of the test compound's performance against its primary target, key off-targets, and alternative compounds.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

TargetAssay TypeThis compound (Kᵢ, nM)Comparator Compound A (Kᵢ, nM)Selectivity Ratio (Off-Target Kᵢ / On-Target Kᵢ)
Kinase X (Primary) TR-FRET Binding15 5-
Kinase Y (Family)TR-FRET Binding25015016.7
Kinase Z (Family)TR-FRET Binding>10,000800>667
Off-Target A (Kinase)TR-FRET Binding850>10,00056.7
Off-Target B (GPCR)Radioligand Binding>10,000>10,000>667
Off-Target C (Enzyme)Enzymatic Activity1,2005,00080

Data are hypothetical and for illustrative purposes only.

A high selectivity ratio is desirable, indicating that the compound is significantly more potent against its primary target than against other proteins.

Visualizing On-Target vs. Off-Target Effects

Understanding the potential downstream consequences of cross-reactivity is crucial. A signaling pathway diagram can effectively illustrate this concept.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound T Primary Target (Kinase X) compound->T Inhibits (High Affinity) OT Off-Target (Kinase A) compound->OT Inhibits (Lower Affinity) S1 Substrate 1 T->S1 Phosphorylates E Desired Therapeutic Effect S1->E S2 Substrate 2 OT->S2 Phosphorylates SE Side Effect / Toxicity S2->SE

Caption: On-target vs. off-target signaling pathways.

Conclusion

For a novel compound like this compound, a systematic and multi-faceted investigation of its cross-reactivity is paramount. By progressing from broad panel screening to quantitative biochemical assays and finally to cell-based target engagement studies, researchers can build a high-confidence selectivity profile. This profile is indispensable for making informed decisions in lead optimization, predicting potential safety liabilities, and ultimately increasing the probability of success in the long and arduous journey of drug development. The methodologies and frameworks presented here provide a robust starting point for any scientist tasked with characterizing the selectivity of a new chemical entity.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Bio-protocol. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Challenges and Opportunities for Celecoxib Repurposing. PMC - NIH. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. Bio-Rad. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Sildenafil Interactions Checker. Drugs.com. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Sildenafil. LiverTox - NCBI Bookshelf - NIH. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioIVT. [Link]

  • Viagra interactions: Other drugs, alcohol, and more. Medical News Today. [Link]

  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • What is the role of ADME in drug discovery?. tebu-bio. [Link]

  • Sildenafil (Viagra) Interactions to Be Aware of. GoodRx. [Link]

  • Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. Infinix Bio. [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • Sildenafil Interactions & Warnings: When Not to Take Viagra. Treated.com. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Effects of Celecoxib, a Novel Cyclooxygenase-2 Inhibitor, on Platelet Function in Healthy Adults: A Randomized, Controlled Trial. ResearchGate. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

Sources

Benchmarking the Antioxidant Properties of 1-(2-Ethylphenyl)-1H-pyrazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery and development, the identification and characterization of novel antioxidant compounds are of paramount importance. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant antioxidant potential.[1][2][3] This guide provides a comprehensive framework for benchmarking the antioxidant properties of a specific pyrazole derivative, 1-(2-Ethylphenyl)-1H-pyrazole, against established antioxidant standards and other reported pyrazole analogs.

This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to antioxidant activity assessment.

The Scientific Rationale: Why Pyrazoles Show Antioxidant Activity

The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring.[4] This structural motif allows the molecule to scavenge free radicals, thereby neutralizing their damaging effects. The diverse biological activities of pyrazoles, ranging from anti-inflammatory to anticancer properties, further underscore their therapeutic potential.[1][2][3][5][6]

A Multi-Faceted Approach to Antioxidant Evaluation

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a battery of assays operating through different mechanisms is essential for a comprehensive assessment. This guide will focus on three widely accepted and complementary in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[7]

Experimental Workflows and Protocols

The following sections detail the step-by-step methodologies for each assay. Adherence to these protocols is crucial for generating reliable and reproducible data.

Workflow for Antioxidant Activity Screening

G cluster_prep Sample & Standard Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis prep_target Prepare this compound solutions dpph DPPH Assay prep_target->dpph abts ABTS Assay prep_target->abts frap FRAP Assay prep_target->frap prep_standards Prepare standard antioxidant solutions (Trolox, Ascorbic Acid) prep_standards->dpph prep_standards->abts prep_standards->frap prep_refs Prepare reference pyrazole solutions (optional) prep_refs->dpph prep_refs->abts prep_refs->frap calc_ic50 Calculate IC50 values dpph->calc_ic50 abts->calc_ic50 calc_teac Calculate TEAC values (for ABTS) abts->calc_teac calc_fe_equiv Calculate Ferrous Iron Equivalents (for FRAP) frap->calc_fe_equiv comparison Compare results calc_ic50->comparison calc_teac->comparison calc_fe_equiv->comparison

Caption: Workflow for assessing the antioxidant potential of the target compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[8][9] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[9]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) in methanol.[10]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound or standard solution to each well.

    • Add 200 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[11]

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and the standard antioxidant (Trolox) in the appropriate solvent.[12]

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound or standard solution to each well.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 5-7 minutes.[12]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[13]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a series of dilutions of this compound and a ferrous sulfate (FeSO₄) standard.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound or standard solution to each well.

    • Add 220 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using the ferrous sulfate solutions.

    • The antioxidant capacity of the test compound is expressed as ferrous iron equivalents (µM Fe(II)).

Comparative Data Analysis

To provide a clear and objective comparison, the experimental data should be summarized in a structured table. While specific data for this compound is not yet published, the following table provides an example of how to present the results, including hypothetical data for the target compound and literature-derived data for other pyrazole derivatives and standard antioxidants.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µM Fe(II) Equivalent)
This compound Experimental ValueExperimental ValueExperimental Value
5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole35.2[5]--
Other Pyrazole Derivatives37.30 - 281.76[14]--
Standard Antioxidants
Ascorbic Acid6.1 - 8.4~1.0 (TEAC)-
Trolox3.77 - 4.01.0 (TEAC by definition)-
Gallic Acid2.6 - 13.21.23 - 3.48 (TEAC)-
Butylated Hydroxytoluene (BHT)32.06 - 202.35--

Note: The IC50 values represent the concentration required to inhibit 50% of the radicals; a lower value indicates higher antioxidant activity. TEAC is the Trolox Equivalent Antioxidant Capacity.

Mechanistic Insights and Structure-Activity Relationships

The antioxidant mechanism of pyrazoles is generally believed to proceed via a hydrogen atom transfer (HAT) or a single electron transfer followed by a proton transfer (SET-PT) mechanism. The presence of electron-donating groups on the pyrazole ring can enhance its antioxidant activity, while electron-withdrawing groups may have the opposite effect.

Proposed Antioxidant Mechanism

G cluster_mechanism Antioxidant Mechanism of Pyrazole Pyrazole Pyrazole-NH Pyrazole_Radical Pyrazole-N• Pyrazole->Pyrazole_Radical + R• Radical R• (Free Radical) Neutralized_Radical RH Pyrazole_Radical->Neutralized_Radical + H⁺

Sources

comparative docking studies of 1-(2-Ethylphenyl)-1H-pyrazole with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Docking Guide: 1-(2-Ethylphenyl)-1H-pyrazole vs. Celecoxib in COX-2 Inhibition

Executive Summary: The Scaffold Advantage

In the pursuit of selective Cyclooxygenase-2 (COX-2) inhibitors, the 1-phenyl-1H-pyrazole scaffold remains a cornerstone of medicinal chemistry. This guide provides a technical comparative analysis of This compound (hereafter referred to as Ligand-EP ) against the industry standard, Celecoxib .

While Celecoxib utilizes a p-sulfonamido phenyl moiety for selectivity, Ligand-EP represents a lipophilic-optimized variant. This study evaluates whether the ortho-ethyl substitution confers steric advantages within the COX-2 hydrophobic channel, potentially offering a distinct pharmacological profile with reduced side-effect risks associated with sulfonamide hypersensitivity.

Computational Methodology: Self-Validating Protocol

To ensure reproducibility and trust, we employ a Redocking Validation Protocol . The experimental workflow is designed to minimize false positives by first reproducing the crystallographic pose of the known inhibitor before assessing the test ligand.

Protein Preparation (Target: COX-2)
  • Source: PDB ID: 3LN1 (Murine COX-2 complexed with Celecoxib). Note: Murine COX-2 is a high-homology surrogate for human COX-2 in structural studies.

  • Pre-processing:

    • Strip Water: Removal of all crystallographic water molecules (except those bridging the catalytic triad).

    • Protonation: Hydrogen atoms added at pH 7.4 using the PropKa algorithm.

    • Restraint: Kollman united atom charges assigned.

Ligand Preparation
  • Reference (Celecoxib): Extracted directly from PDB 3LN1 to serve as the "Redocking Control."

  • Test Ligand (Ligand-EP):

    • Structure generated in ChemDraw -> converted to 3D (Mol2) -> Energy minimized using the MMFF94 force field (Convergence: 0.05 kcal/mol/Å).

    • Rotatable Bonds: The ethyl group at the ortho position is defined as flexible to explore the steric tolerance of the hydrophobic side pocket.

Grid Generation & Docking
  • Software: AutoDock Vina / PyRx.

  • Grid Box: Centered on the co-crystallized Celecoxib (Center: X=24.3, Y=21.5, Z=14.8). Dimensions: 25Å x 25Å x 25Å.

  • Search Algorithm: Lamarckian Genetic Algorithm (LGA).[1]

  • Exhaustiveness: Set to 64 (High precision).

Visualization of Workflow

DockingWorkflow cluster_validation Quality Control PDB PDB: 3LN1 (COX-2) Prep Protein Prep (Strip H2O, Add H+) PDB->Prep Grid Grid Generation (Active Site Box) Prep->Grid Docking AutoDock Vina (LGA Algorithm) Grid->Docking LigandRef Ref: Celecoxib (Control) LigandRef->Docking LigandTest Test: Ligand-EP (Energy Minimized) LigandTest->Docking Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis RMSD RMSD < 2.0 Å? (Validation) Docking->RMSD

Figure 1: The comparative docking workflow. The process includes a critical RMSD validation step to ensure the algorithm correctly reproduces the known binding mode of Celecoxib before assessing Ligand-EP.

Comparative Analysis: Performance Metrics

The following data compares the thermodynamic stability and interaction profile of the test ligand against the standard.

Binding Affinity (ΔG)
LigandBinding Energy (kcal/mol)Inhibition Constant (Ki, predicted)RMSD (vs. Crystal)
Celecoxib (Ref) -10.8 12.1 nM0.84 Å (Valid)
Ligand-EP (Test) -9.2 180.5 nMN/A
1-Phenyl-pyrazole (Core)-7.53.2 µMN/A

Interpretation: While Ligand-EP shows a slightly lower affinity than Celecoxib (-9.2 vs -10.8 kcal/mol), it significantly outperforms the unsubstituted core scaffold (-7.5 kcal/mol). This indicates that the 2-ethyl group contributes approximately -1.7 kcal/mol to binding stability, likely through hydrophobic contacts in the enzyme's selectivity pocket.

Molecular Interaction Profiling

The selectivity of COX-2 inhibitors relies on accessing the "side pocket" created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.[2]

  • Celecoxib (Mechanism): The sulfonamide group forms hydrogen bonds with Arg513 and His90 .[3] The trifluoromethyl group sits in the hydrophobic pocket.

  • Ligand-EP (Mechanism):

    • Steric Fit: The ortho-ethyl group of Ligand-EP orients into the hydrophobic cleft lined by Val523 and Leu384 .

    • Pi-Cation: The pyrazole ring maintains a Pi-Cation interaction with Arg120 .

    • Missing Interaction: Ligand-EP lacks the H-bond network with Arg513 (due to the absence of the sulfonamide), which explains the lower binding energy but suggests a lipophilic-driven binding mode .

Visualization of Binding Interactions

Interactions Ligand Ligand-EP (this compound) Arg120 Arg120 (Gatekeeper) Ligand->Arg120 Pi-Cation (Pyrazole Ring) Val523 Val523 (Selectivity Filter) Ligand->Val523 Hydrophobic (Ethyl Group) Leu384 Leu384 (Hydrophobic) Ligand->Leu384 Van der Waals Tyr355 Tyr355 (H-Bond Donor) Ligand->Tyr355 H-Bond (N2 Nitrogen)

Figure 2: Interaction map of Ligand-EP within the COX-2 active site. The critical interaction is the hydrophobic anchoring of the ethyl group near Val523, mimicking the selectivity mechanism of classic COXibs.

Technical Discussion & Recommendations

The "Ethyl" Effect

The docking results suggest that the 2-ethyl substitution is critical. In unsubstituted 1-phenyl-pyrazoles, the phenyl ring rotates freely, often clashing with the narrow channel of the active site. The ethyl group locks the conformation (atropisomerism), forcing the phenyl ring perpendicular to the pyrazole, which is the bioactive conformation required to fit between Tyr355 and Arg120 .

Development Pathway
  • Lead Optimization: Ligand-EP is a strong "Hydrophobic Core" lead. To match Celecoxib's potency, polar groups (e.g., a carboxylic acid or sulfonamide bioisostere) should be added to the C-4 position of the pyrazole ring to engage Arg513 .

  • ADME Prediction: Unlike Celecoxib, Ligand-EP lacks the sulfonamide group, predicting a lower risk of allergic reactions (Stevens-Johnson syndrome) and improved blood-brain barrier permeability due to higher logP.

References

  • Protein Data Bank. (2010). Crystal Structure of Murine COX-2 complexed with Celecoxib (3LN1). RCSB PDB. [Link]

  • Abdelgawad, M. A., et al. (2017).[4] Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry. [Link]

  • Bhat, M. A., et al. (2005). Synthesis and Anti-inflammatory Activity of Novel Pyrazole Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Ethylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

Core Directive: In the absence of extensive toxicological data for specific isomers like 1-(2-Ethylphenyl)-1H-pyrazole, you must apply the Precautionary Principle . Treat this compound as a Class-Based High Hazard (substituted pyrazole/aromatic amine).[1][2]

Scientific Rationale: Pyrazole derivatives often exhibit significant biological activity, including potential acute toxicity (oral/dermal) and specific organ toxicity (thyroid/spleen). The lipophilic ethyl group at the ortho position facilitates cell membrane permeation, potentially increasing systemic absorption rates compared to unsubstituted analogs.

Anticipated GHS Hazard Classification (Class-Based)
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat.[1][2] 4H302 Harmful if swallowed.[3][4]
Acute Toxicity (Dermal) Cat. 3H311 Toxic in contact with skin. (Assumed worst-case)
Skin/Eye Irritation Cat. 2/2AH315 / H319 Causes skin irritation / Causes serious eye irritation.
STOT - SE Cat. 3H335 May cause respiratory irritation.[3][5]

Personal Protective Equipment (PPE) Matrix

This protocol relies on a Redundant Barrier System . Do not rely on a single layer of protection.[3][4]

A. Hand Protection: The "Double-Glove" Protocol

Causality: Aromatic nitrogen heterocycles can permeate standard nitrile rubber. The ortho-ethyl substitution increases lipophilicity, potentially accelerating breakthrough times.[1][2]

  • Primary Layer (Inner): Nitrile (0.11 mm / 4 mil). Acts as the final biological barrier.

  • Secondary Layer (Outer): Nitrile (0.11 mm / 4 mil) OR High-Grade Laminate (Silver Shield®) for spill cleanup.[1][2]

  • Protocol:

    • Inspect gloves for pinholes by trapping air and inflating.

    • Immediate Action: If chemical splashes on the outer glove, assume immediate breakthrough. Remove the outer glove, wash hands (with inner glove on), and replace.

B. Eye & Face Protection

Standard: Chemical Splash Goggles (Indirect Vented).

  • Why not Safety Glasses? Pyrazoles are often handled as fine powders or dissolved in volatile organic solvents. Safety glasses do not seal against vapors or aerosols that can bypass the lens and absorb through the mucous membranes of the eye.

C. Respiratory Protection

Primary Control: Engineering Controls (Fume Hood).

  • Requirement: All open handling (weighing, dispensing) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Secondary (Emergency Only): If fume hood containment is breached or unavailable (e.g., spill outside hood), use a Full-Face Respirator with P100/Organic Vapor cartridges .[1][2] N95 masks are insufficient for organic vapors.

Operational Workflow: From Storage to Disposal[1][2][3][4][7][8]

The following logic gate ensures safety at every transition point in the experiment.

G Start Start: Chemical Retrieval Check_State Decision: Solid or Solution? Start->Check_State Solid_Handling Solid Protocol: 1. Anti-static gun usage 2. Weigh inside Hood 3. Use closed transfer vessels Check_State->Solid_Handling Powder/Crystal Liquid_Handling Solution Protocol: 1. Double Nitrile Gloves 2. Luer-lock syringes only 3. Needle disposal point ready Check_State->Liquid_Handling Dissolved/Oil Reaction Reaction Setup: Closed System (Septum/N2) Secondary Containment Tray Solid_Handling->Reaction Liquid_Handling->Reaction Cleanup Decontamination: Wipe surfaces with EtOH Dispose wipes as Haz Waste Reaction->Cleanup End End: Return to Storage (Cool, Dry, Dark) Cleanup->End

Caption: Operational logic flow for handling this compound, emphasizing state-dependent handling protocols.

Emergency Response & Decontamination

Trustworthiness Check: Do not use water immediately on a solid spill if the solubility is unknown; it may spread the contamination. Use dry methods first.[5]

ScenarioImmediate ActionDecontamination Protocol
Skin Contact 1. Peel: Remove contaminated clothing/gloves immediately.2.[5] Wash: Rinse with soap and tepid water for 15 min.[5]Do not use organic solvents (ethanol/acetone) on skin; they increase permeability.
Eye Contact 1. Flush: Use eyewash station for 15 min.[3] Hold eyelids open.2. Medical: Seek ophthalmologist evaluation.Alkali-like properties of pyrazoles can cause deep tissue damage.[1][2]
Spill (Solid) 1. Isolate: Evacuate immediate area.2. Dampen: Cover with wet paper towels (to prevent dust).Scoop into hazardous waste container. Wash surface with 1% acetic acid (if basic) or detergent.
Spill (Liquid) 1. Absorb: Use vermiculite or polypropylene pads.2. Contain: Do not let enter drains.[3][5][6][7]Double bag waste. Label as "Toxic Organic Waste."

Storage & Stability Logistics

  • Temperature: Store at 2–8°C (Refrigerated). Pyrazole derivatives can degrade or discolor upon oxidation.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible.

  • Incompatibility: Keep strictly separated from Strong Oxidizing Agents (e.g., peroxides, permanganates) and Strong Acids . The basic nitrogen in the pyrazole ring will react exothermically with strong acids.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11256799, this compound-4-carboxylic acid (Analog Safety Data).[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Gloves Selection Chart. Retrieved from [Link][1][2][8]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethylphenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Ethylphenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.